Product packaging for Cinnabarin(Cat. No.:CAS No. 146-90-7)

Cinnabarin

Cat. No.: B092598
CAS No.: 146-90-7
M. Wt: 286.24 g/mol
InChI Key: BHUPIKYIGMWGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

an antiviral antibiotic pigment isolated from Pycnoporus sanguineus;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O5 B092598 Cinnabarin CAS No. 146-90-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146-90-7

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

2-amino-9-(hydroxymethyl)-3-oxophenoxazine-1-carboxylic acid

InChI

InChI=1S/C14H10N2O5/c15-11-7(18)4-9-13(10(11)14(19)20)16-12-6(5-17)2-1-3-8(12)21-9/h1-4,17H,5,15H2,(H,19,20)

InChI Key

BHUPIKYIGMWGAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)CO

Other CAS No.

146-90-7

Synonyms

cinnabarin
cinnabarine

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of Cinnabarin: A Technical Guide to its Structure Elucidation and Spectral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the analytical techniques and spectral data integral to the structural determination of cinnabarin, a bioactive phenoxazone alkaloid. This document details the experimental protocols and presents a clear, comparative analysis of the spectroscopic data that have been pivotal in confirming its molecular structure.

This compound, a red pigment produced by fungi of the Pycnoporus genus, has garnered significant interest for its potential therapeutic properties, including antitumor, antiviral, and antibacterial activities.[1][2] The precise characterization of its chemical structure is fundamental for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This guide synthesizes the key spectroscopic data that have unequivocally established the structure of this compound.

Molecular Structure and Properties

This compound is chemically known as 2-amino-9-(hydroxymethyl)-1,8-dioxo-1,8-dihydrophenoxazine-4-carboxylic acid. Its molecular formula is C₁₄H₁₀N₂O₅.[1][2][3]

Spectral Data Summary

The structural elucidation of this compound has been accomplished through the synergistic application of multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from Mass Spectrometry, UV-Visible Spectroscopy, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

Table 1: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zInterpretation
ESI-MSPositive287[M+H]⁺
HR-ESI-MSPositive287.0649[M+H]⁺ (Calculated for C₁₄H₁₁N₂O₅⁺: 287.0668)

ESI-MS: Electrospray Ionization Mass Spectrometry; HR-ESI-MS: High-Resolution Electrospray Ionization Mass Spectrometry; m/z: mass-to-charge ratio.

Table 2: UV-Visible Absorption Maxima of this compound
Solventλmax (nm)
Not Specified235, 266, 308, 433, 451

λmax: Wavelength of maximum absorbance.[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound
Functional GroupWavenumber (cm⁻¹)
Hydroxy and Amine (O-H, N-H stretching)3386, 3270
Carbonyl (C=O stretching)1676, 1655
Unsaturated Cyclic System (C=C stretching)1598, 1596
Table 4: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound (500 MHz, DMSO-d₆, 40 °C)
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from ¹H to ¹³C)
2-NHα9.57 (1H, brs)--
2-NHβ8.68 (1H, brs)--
3-177.9-
46.59 (1H, s)Not Reported-
67.47 (1H, d, J = 7.5 Hz)Not Reported-
77.54 (1H, m)Not Reported-
87.52 (1H, m)123.8H-12
9-138.1H-12
11-169.0-
124.87 (2H, s)58.9C-8, C-9

δ: chemical shift in parts per million; s: singlet; d: doublet; m: multiplet; brs: broad singlet; J: coupling constant in Hertz; HMBC: Heteronuclear Multiple Bond Correlation.[1]

Experimental Protocols

The successful characterization of this compound relies on meticulous experimental procedures. Below are the detailed methodologies for the key experiments cited.

Isolation and Purification

This compound is typically isolated from the crude extracts of Pycnoporus cinnabarinus.[1] A common protocol involves:

  • Extraction of the fungal biomass with a suitable solvent (e.g., acetone).

  • Partial dissolution of the extract in acetone followed by sonication and centrifugation.

  • The supernatant is recovered, and the process is repeated until the extract is completely dissolved.

  • The combined supernatant is diluted with ultrapure water, and the acetone is evaporated under reduced pressure.

  • Final purification is achieved using reversed-phase High-Performance Liquid Chromatography (HPLC).[1][2]

Mass Spectrometry

High-resolution mass spectrometry is crucial for determining the elemental composition.

  • Instrumentation: A common setup involves a UHPLC system coupled to a high-resolution mass spectrometer with a heated electrospray ionization (HESI) source.[2]

  • Ionization: Positive ion mode is typically used.

  • Parameters:

    • Spray Voltage: ~3000 V

    • Sheath Gas (N₂): ~37 arbitrary units

    • Auxiliary Gas (N₂): ~10 arbitrary units

    • Ion Transfer Tube Temperature: ~370 °C

    • Vaporizer Temperature: ~420 °C

  • Data Acquisition: Data is acquired over a mass range of approximately 100–1000 m/z. Data-dependent MS/MS experiments with stepped collision energies (e.g., 15, 30, 45 eV) are performed to obtain fragmentation data for structural confirmation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 2D experiments, is the cornerstone for elucidating the detailed connectivity of the molecule.

  • Sample Preparation: this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.

  • Temperature: Experiments are conducted at an elevated and constant temperature of 40 °C to ensure maximum solubility.[1]

  • Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • COSY (Correlation Spectroscopy): Establishes proton-proton couplings, revealing adjacent protons. For this compound, COSY spectra confirm the connectivity between H-6, H-7, and H-8.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton. Key HMBC correlations for this compound include those from the methylene protons at H-12 to the carbons at C-8 and C-9.[1]

Visualizing the Path to Structure Elucidation

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and the key 2D NMR correlations that were instrumental in this process.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Determination Fungal Culture (Pycnoporus cinnabarinus) Fungal Culture (Pycnoporus cinnabarinus) Crude Extract Crude Extract Fungal Culture (Pycnoporus cinnabarinus)->Crude Extract Solvent Extraction Purified this compound Purified this compound Crude Extract->Purified this compound HPLC MS MS Purified this compound->MS UV-Vis UV-Vis Purified this compound->UV-Vis IR IR Purified this compound->IR NMR NMR Purified this compound->NMR Molecular Formula Molecular Formula MS->Molecular Formula C14H10N2O5 Chromophore System Chromophore System UV-Vis->Chromophore System Functional Groups\n(OH, NH, C=O) Functional Groups (OH, NH, C=O) IR->Functional Groups\n(OH, NH, C=O) 1H, 13C Assignments 1H, 13C Assignments NMR->1H, 13C Assignments Structure Elucidation Structure Elucidation Molecular Formula->Structure Elucidation Chromophore System->Structure Elucidation Functional Groups\n(OH, NH, C=O)->Structure Elucidation 2D NMR\n(COSY, HMBC) 2D NMR (COSY, HMBC) 1H, 13C Assignments->2D NMR\n(COSY, HMBC) 2D NMR\n(COSY, HMBC)->Structure Elucidation Confirmed Structure of this compound Confirmed Structure of this compound Structure Elucidation->Confirmed Structure of this compound

Caption: Workflow for the structure elucidation of this compound.

G cluster_structure This compound Core Structure cluster_correlations Key 2D NMR Correlations C6 C-6 (H) C7 C-7 (H) C8 C-8 (H) C9 C-9 C12 C-12 (H2) H6 H-6 H7 H-7 H6->H7 COSY H8 H-8 H7->H8 COSY H12 H-12 H12->C8 HMBC H12->C9 HMBC

Caption: Key COSY and HMBC correlations for this compound.

References

Whitepaper: The Biosynthesis of Cinnabarinic Acid from 3-Hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cinnabarinic acid, a phenoxazinone dicarboxylic acid, is a biologically active metabolite derived from the kynurenine pathway of tryptophan metabolism.[1][2] Its synthesis involves the oxidative dimerization of two molecules of its precursor, 3-hydroxyanthranilic acid (3-HAA). This process is catalyzed by various enzymes, including phenoxazinone synthase and laccase, and can also occur non-enzymatically.[3][4][5] This technical guide provides an in-depth exploration of the core biosynthesis pathway, presenting key quantitative data, detailed experimental protocols for its study, and visual diagrams of the reaction cascade and associated workflows.

The Core Biosynthesis Pathway

The formation of cinnabarinic acid from 3-hydroxyanthranilic acid is a complex 6-electron oxidation process.[3] The fundamental reaction involves the head-to-tail condensation of two 3-HAA molecules. While it can occur spontaneously through autoxidation[5], the reaction is significantly accelerated by specific enzymes.

The proposed enzymatic mechanism proceeds through a series of oxidation and condensation steps. Initially, 3-HAA is oxidized to a reactive o-quinone imine intermediate. This intermediate is then trapped by a second molecule of 3-HAA. Subsequent oxidation of this adduct leads to a p-quinone imine, which undergoes a second conjugate addition followed by a final oxidation to yield the stable phenoxazinone chromophore of cinnabarinic acid.[6]

Cinnabarinic_Acid_Biosynthesis cluster_0 Step 1: First Oxidation cluster_1 Step 2: Condensation cluster_2 Step 3: Second Oxidation & Cyclization cluster_3 Step 4: Final Oxidation HAA1 3-Hydroxyanthranilic Acid (3-HAA) QuinoneImine o-Quinone Imine Intermediate HAA1->QuinoneImine -2e⁻, -2H⁺ Adduct Dimeric Adduct QuinoneImine->Adduct HAA2 3-Hydroxyanthranilic Acid (3-HAA) HAA2->Adduct pQuinoneImine p-Quinone Imine Intermediate Adduct->pQuinoneImine -2e⁻, -2H⁺ DihydroCA Dihydro-cinnabarinic Acid pQuinoneImine->DihydroCA Conjugate Addition CinnabarinicAcid Cinnabarinic Acid DihydroCA->CinnabarinicAcid -2e⁻, -2H⁺ Enzyme Phenoxazinone Synthase / Laccase Enzyme->QuinoneImine Enzyme->pQuinoneImine Enzyme->CinnabarinicAcid Experimental_Workflow A Prepare Reaction Mixture (Buffer, Enzyme, Cofactor) B Equilibrate Mixture in Spectrophotometer A->B C Initiate Reaction (Add 3-HAA Substrate) B->C D Monitor Absorbance Increase (e.g., at 434 nm) C->D E Plot Absorbance vs. Time D->E F Calculate Initial Rate (V₀) E->F G Repeat for Multiple Substrate Concentrations F->G H Generate Lineweaver-Burk Plot G->H Yes I Determine Kₘ and Vₘₐₓ G->I No (Single Substrate Conc.) H->I

References

The Antimicrobial Arsenal of Cinnabarin: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

PUEBLA, Mexico – Cinnabarin, a phenoxazine pigment produced by fungi of the Pycnoporus genus, is emerging as a compound of significant interest in the scientific community for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action against a range of pathogens, including bacteria, fungi, and viruses. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details experimental methodologies, and visualizes the putative molecular pathways involved.

Antimicrobial Spectrum and Potency

This compound and its close derivative, cinnabarinic acid, have demonstrated inhibitory activity against a variety of microorganisms. The antimicrobial efficacy is generally more pronounced against Gram-positive bacteria compared to Gram-negative bacteria.[1][2]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following tables summarize the reported MIC values for this compound and cinnabarinic acid against various bacterial and fungal species.

BacteriumThis compound MIC (mg/mL)Reference(s)
Bacillus cereus0.0625[2]
Leuconostoc plantarum0.0625[2]
Staphylococcus aureus0.256[2]
Escherichia coli0.128[2]
Klebsiella pneumoniae>4.0[2]
MicroorganismCinnabarinic Acid MIC (µg/mL)Reference(s)
Bacillus subtilis400[3]
Bacillus cereus400[3]
Escherichia coli300[3]

Core Mechanisms of Antimicrobial Action

While the precise molecular mechanisms of this compound are still under active investigation, current evidence and studies on structurally related compounds point towards a multi-pronged attack on microbial cells. The proposed mechanisms include disruption of cell membrane integrity, inhibition of biofilm formation, and potential interference with viral replication processes.

Antibacterial Mechanism

The primary antibacterial action of this compound is believed to involve the disruption of the cell envelope and the inhibition of crucial cellular processes.

2.1.1 Cell Membrane and Cell Wall Disruption

The higher susceptibility of Gram-positive bacteria suggests that this compound may interact with components of the bacterial cell wall, such as peptidoglycan and teichoic acids. While direct evidence for this compound is pending, phenoxazine compounds are known to interfere with membrane integrity. A proposed mechanism involves the depolarization of the cell membrane, leading to a loss of the proton motive force and subsequent cell death.

2.1.2 Inhibition of Biofilm Formation

Cinnabarinic acid has been shown to inhibit the formation of biofilms in Bacillus subtilis and Bacillus cereus.[3] Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers resistance to antibiotics and the host immune system. The inhibition of biofilm formation is a critical therapeutic strategy. The mechanism may involve the interference with quorum sensing (QS) signaling pathways, which regulate biofilm development. While not directly demonstrated for this compound, related natural compounds like cinnamaldehyde have been shown to inhibit QS in Pseudomonas aeruginosa.[1][4]

Logical Relationship: Quorum Sensing Inhibition and Biofilm Formation

Quorum_Sensing_Inhibition cluster_QS Quorum Sensing System Autoinducer Autoinducer Synthesis Receptor Receptor Binding Autoinducer->Receptor Gene_Expression Virulence & Biofilm Gene Expression Receptor->Gene_Expression Biofilm Biofilm Formation Gene_Expression->Biofilm Promotes This compound This compound (Putative) This compound->Autoinducer Inhibits This compound->Receptor Inhibits

Caption: Putative inhibition of quorum sensing by this compound, preventing biofilm formation.

Antifungal Mechanism

The antifungal properties of this compound are likely linked to the disruption of the fungal cell membrane, a mechanism observed in the related compound, cinnamaldehyde.

2.2.1 Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The inhibition of its biosynthesis leads to a compromised cell membrane, increased permeability, and ultimately, cell death. Cinnamaldehyde has been shown to down-regulate the expression of genes involved in the ergosterol biosynthesis pathway.[5] It is hypothesized that this compound may act through a similar mechanism.

Signaling Pathway: Putative Inhibition of Ergosterol Biosynthesis

Ergosterol_Biosynthesis_Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Component of This compound This compound (Putative) This compound->Squalene Inhibits conversion to Lanosterol This compound->Lanosterol Inhibits conversion to Ergosterol

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound.

Antiviral Mechanism

This compound has demonstrated antiviral activity, notably against the rabies virus, an enveloped virus.

2.3.1 Reduction of Viral Titers

Studies have shown that this compound can reduce the titers of the rabies virus by fourfold at a concentration of 0.31 mg/ml.[6][7][8] While the precise mechanism is not fully elucidated, research on related compounds and other natural products suggests several potential points of intervention in the viral replication cycle.

2.3.2 Putative Mechanisms of Antiviral Action

The antiviral action of this compound against enveloped viruses like the rabies virus could involve:

  • Inhibition of Viral Adsorption and Entry: this compound may interact with viral envelope proteins or host cell receptors, preventing the virus from attaching to and entering the host cell.

  • Inhibition of Viral Replication: It may interfere with key viral enzymes, such as the RNA-dependent RNA polymerase, which is essential for the replication of the rabies virus genome.

  • Inhibition of Viral Release: this compound could potentially disrupt the budding process, preventing the release of new viral particles from the infected cell.

Experimental Workflow: Investigating Antiviral Mechanism

Antiviral_Mechanism_Workflow Start Virus-Infected Cell Culture Add_this compound Add this compound at different time points of infection Start->Add_this compound Time_of_Addition_Assay Time-of-Addition Assay Add_this compound->Time_of_Addition_Assay Adsorption_Assay Adsorption Assay (this compound added with virus) Time_of_Addition_Assay->Adsorption_Assay Entry_Assay Entry Assay (this compound added after virus adsorption) Time_of_Addition_Assay->Entry_Assay Replication_Assay Replication Assay (this compound added post-entry) Time_of_Addition_Assay->Replication_Assay Release_Assay Release Assay (this compound added late in infection) Time_of_Addition_Assay->Release_Assay Quantify Quantify Viral Titer (e.g., Plaque Assay, qPCR) Adsorption_Assay->Quantify Entry_Assay->Quantify Replication_Assay->Quantify Release_Assay->Quantify

Caption: A workflow to determine the stage of viral replication inhibited by this compound.

Detailed Experimental Protocols

To facilitate further research and validation of the antimicrobial properties of this compound, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial inoculum, this compound stock solution, resazurin solution (optional, as a viability indicator).

  • Procedure:

    • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Add 100 µL of the diluted microbial inoculum to each well containing the this compound dilutions.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

    • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. If using resazurin, the MIC is the lowest concentration where the color remains blue (indicating no metabolic activity).

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent biofilm formation.

  • Materials: 96-well flat-bottom microtiter plates, Tryptic Soy Broth (TSB) or other suitable growth medium, bacterial inoculum, this compound stock solution, crystal violet solution (0.1%), 30% acetic acid.

  • Procedure:

    • Add 100 µL of sterile broth containing various concentrations of this compound to the wells of a microtiter plate.

    • Add 100 µL of a diluted bacterial culture (adjusted to a starting OD600 of ~0.05) to each well.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 24-48 hours without agitation.

    • After incubation, gently discard the planktonic cells and wash the wells three times with sterile phosphate-buffered saline (PBS).

    • Air dry the plate and then stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the positive control.

Fungal Cell Wall Damage Assay using Calcofluor White Staining

Calcofluor white is a fluorescent stain that binds to chitin in the fungal cell wall. Disruption of the cell wall can lead to altered staining patterns.[9][10][11][12][13]

  • Materials: Fungal culture, this compound, Calcofluor White M2R solution, 10% potassium hydroxide (KOH), fluorescence microscope with a UV filter.

  • Procedure:

    • Grow the fungal species in a suitable liquid medium in the presence and absence (control) of a sub-inhibitory concentration of this compound.

    • After incubation, harvest a small sample of the fungal mycelium.

    • Place a drop of the fungal suspension on a clean microscope slide.

    • Add one drop of 10% KOH (to clear the background) and one drop of Calcofluor White solution.

    • Place a coverslip over the sample and let it stand for 1-2 minutes.

    • Observe the slide under a fluorescence microscope using a UV excitation filter.

    • Compare the fluorescence intensity and morphology of the treated and untreated fungal hyphae. Cell wall damage may be indicated by weaker, patchy, or abnormal fluorescence.

Future Directions and Conclusion

The antimicrobial properties of this compound present a promising avenue for the development of new therapeutic agents. However, further research is imperative to fully elucidate its molecular mechanisms of action. Key areas for future investigation include:

  • Direct Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific cellular components that this compound binds to.

  • Transcriptomic and Proteomic Analyses: Performing RNA-sequencing and proteomic studies on microorganisms treated with this compound to identify the specific signaling pathways and cellular processes that are affected.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the antimicrobial efficacy and safety profile of this compound in animal models of infection.

References

The Synthesis of Cinnabarinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Chemical and Enzymatic Routes to a Biologically Active Kynurenine Metabolite

Cinnabarinic acid, a key metabolite in the kynurenine pathway, has garnered significant interest in the scientific community for its roles in neuroprotection and immunomodulation. As the direct precursor to the phenoxazinone pigment cinnabarin, its synthesis is a critical step for researchers investigating its therapeutic potential. This technical guide provides a comprehensive overview of the primary methods for synthesizing cinnabarinic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction to Cinnabarinic Acid

Cinnabarinic acid is formed in vivo through the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid, a downstream product of tryptophan metabolism.[1][2] Its biological significance stems from its activity as a partial agonist of the type 4 metabotropic glutamate receptor (mGlu4) and as a ligand for the aryl hydrocarbon receptor (AhR), implicating it in a range of physiological processes.[1][3][4] The ability to reliably synthesize cinnabarinic acid is paramount for further elucidation of its biological functions and for the development of novel therapeutics.

Synthesis Methodologies

The synthesis of cinnabarinic acid from its precursor, 3-hydroxyanthranilic acid, can be achieved through both chemical and enzymatic approaches. The choice of method depends on factors such as desired yield, purity requirements, and available resources.

Chemical Synthesis

The primary chemical method for the synthesis of cinnabarinic acid involves the oxidation of 3-hydroxyanthranilic acid. A commonly employed oxidizing agent for this transformation is manganese (IV) oxide (MnO₂).

Experimental Protocol: Chemical Synthesis with Manganese (IV) Oxide

This protocol is adapted from established chemical synthesis procedures.

Materials:

  • 3-hydroxyanthranilic acid

  • Manganese (IV) oxide (activated)

  • Suitable solvent (e.g., acetone, dimethylformamide)

  • Hydrochloric acid (HCl) for acidification

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolution: Dissolve 3-hydroxyanthranilic acid in a suitable solvent in a round-bottom flask. The choice of solvent and concentration may need to be optimized based on preliminary solubility tests.

  • Oxidation: Add activated manganese (IV) oxide to the solution. The molar ratio of MnO₂ to 3-hydroxyanthranilic acid is a critical parameter and should be optimized for maximum yield. The reaction mixture is typically stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, filter the mixture through a pad of celite to remove the manganese dioxide.

    • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

    • Combine the filtrate and washings.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization.[5][6][7][8][9] Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol) and add a co-solvent in which cinnabarinic acid is less soluble (e.g., water) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

    • Alternatively, column chromatography can be employed for purification.[10][11] A silica gel column is typically used, with an appropriate eluent system determined by TLC analysis.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.[8]

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain pure cinnabarinic acid.

Enzymatic Synthesis

Enzymatic methods offer a green and often more specific alternative to chemical synthesis. The two primary enzymes utilized for the synthesis of cinnabarinic acid are laccase and cinnabarinate synthase.

Laccases are copper-containing oxidoreductases that can catalyze the oxidation of a wide range of phenolic compounds, including 3-hydroxyanthranilic acid.[12][13][14][15] Fungal laccases, particularly from Pycnoporus cinnabarinus, are well-documented for their efficiency in this reaction.[12][14]

Experimental Protocol: Laccase-Catalyzed Synthesis

This protocol is based on the use of fungal laccase for the conversion of 3-hydroxyanthranilic acid.

Materials:

  • 3-hydroxyanthranilic acid

  • Laccase (e.g., from Pycnoporus cinnabarinus)

  • Buffer solution (e.g., sodium acetate buffer, pH 5.0)

  • Spectrophotometer for monitoring the reaction

  • Purification equipment (as described in the chemical synthesis protocol)

Procedure:

  • Reaction Setup: Prepare a solution of 3-hydroxyanthranilic acid in the appropriate buffer. The optimal pH for fungal laccases is typically in the acidic range.

  • Enzymatic Reaction: Add laccase to the substrate solution. The enzyme concentration and reaction temperature should be optimized for maximal conversion. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 454 nm, which corresponds to the formation of cinnabarinic acid.

  • Reaction Termination: The reaction can be stopped by heat inactivation of the enzyme or by acidification of the reaction mixture.

  • Purification: The purification of cinnabarinic acid from the reaction mixture can be achieved using the methods described in the chemical synthesis protocol, such as recrystallization or column chromatography.

Cinnabarinate synthase, an enzyme found in various organisms including rat liver, specifically catalyzes the conversion of 3-hydroxyanthranilic acid to cinnabarinic acid.[16][17][18][19]

Experimental Protocol: Synthesis using Cinnabarinate Synthase

This protocol outlines the general steps for using a purified or partially purified cinnabarinate synthase preparation.

Materials:

  • 3-hydroxyanthranilic acid

  • Cinnabarinate synthase preparation

  • Phosphate buffer (pH ~7.2)[17][18][19]

  • Manganese (II) ions (Mn²⁺) as a cofactor[16][18]

  • Spectrophotometer

  • Purification equipment

Procedure:

  • Enzyme Preparation: Purify or obtain a partially purified preparation of cinnabarinate synthase.[16][20][21][22][23]

  • Reaction Mixture: In a suitable reaction vessel, combine the 3-hydroxyanthranilic acid substrate, the enzyme preparation, and the Mn²⁺ cofactor in the phosphate buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 37°C).[16][18] Monitor the reaction progress spectrophotometrically.

  • Work-up and Purification: Once the reaction is complete, terminate the reaction (e.g., by adding acid) and purify the cinnabarinic acid as previously described.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the different synthesis methods.

Table 1: Chemical Synthesis of Cinnabarinic Acid

ParameterValue/ConditionReference
Starting Material3-hydroxyanthranilic acidN/A
Oxidizing AgentManganese (IV) oxideN/A
SolventAcetone, DMFN/A
TemperatureRoom TemperatureN/A
PurificationRecrystallization, Column Chromatography[5][10]

Table 2: Enzymatic Synthesis of Cinnabarinic Acid

ParameterLaccase (P. cinnabarinus)Cinnabarinate Synthase (Rat Liver)Reference
Starting Material3-hydroxyanthranilic acid3-hydroxyanthranilic acidN/A
Optimal pH~5.0~7.2[17][18][19]
Optimal TemperatureVaries with specific laccase~37°C[16][18]
CofactorsNone requiredMn²⁺ (activator)[16][18]
InhibitorsCertain metal ionsHeavy-metal ions (Ag⁺, Hg²⁺, Fe²⁺, Cu²⁺)[17]
PurificationRecrystallization, Column ChromatographyRecrystallization, Column Chromatography[5][10]

Signaling Pathways and Experimental Workflows

Cinnabarinic acid exerts its biological effects primarily through the activation of the mGlu4 receptor and the Aryl Hydrocarbon Receptor (AhR). Understanding these pathways is crucial for researchers in drug development.

Cinnabarinic Acid Synthesis and Kynurenine Pathway

The synthesis of cinnabarinic acid is an integral part of the kynurenine pathway, the primary route of tryptophan metabolism.

Kynurenine_Pathway Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO L_Kynurenine L_Kynurenine Formylkynurenine->L_Kynurenine Kynurenic_Acid Kynurenic_Acid L_Kynurenine->Kynurenic_Acid KATs Anthranilic_Acid Anthranilic_Acid L_Kynurenine->Anthranilic_Acid Kynureninase _3_Hydroxykynurenine 3-Hydroxykynurenine L_Kynurenine->_3_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid _3_Hydroxykynurenine->Xanthurenic_Acid KATs _3_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid _3_Hydroxykynurenine->_3_Hydroxyanthranilic_Acid Kynureninase Cinnabarinic_Acid Cinnabarinic Acid _3_Hydroxyanthranilic_Acid->Cinnabarinic_Acid Oxidative Dimerization Quinolinic_Acid Quinolinic_Acid _3_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO

Figure 1. Simplified diagram of the Kynurenine Pathway leading to Cinnabarinic Acid.

mGlu4 Receptor Signaling Pathway

Cinnabarinic acid acts as a partial agonist at the mGlu4 receptor, a Gi/o-coupled receptor.[3][4] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

mGlu4_Signaling cluster_membrane Plasma Membrane mGlu4 mGlu4 Receptor G_protein Gi/o Protein mGlu4->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Cinnabarinic_Acid Cinnabarinic Acid Cinnabarinic_Acid->mGlu4 binds G_protein->AC inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream regulates

Figure 2. Cinnabarinic acid activation of the mGlu4 receptor signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Cinnabarinic acid is also a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][24][25][26][27] Upon binding, the AhR complex translocates to the nucleus and regulates the transcription of target genes.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnabarinic_Acid Cinnabarinic Acid AhR_complex AhR-Hsp90-XAP2 Complex Cinnabarinic_Acid->AhR_complex binds AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT translocates & dimerizes with ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE binds Target_Genes Target Gene Transcription XRE->Target_Genes activates

Figure 3. Cinnabarinic acid-mediated Aryl Hydrocarbon Receptor (AhR) signaling.

General Experimental Workflow for Synthesis and Analysis

A typical workflow for the synthesis and analysis of cinnabarinic acid is outlined below.

Workflow Start Start: 3-hydroxyanthranilic acid Synthesis Synthesis (Chemical or Enzymatic) Start->Synthesis Monitoring Reaction Monitoring (TLC, Spectrophotometry) Synthesis->Monitoring Workup Reaction Work-up (Filtration, Extraction) Synthesis->Workup Monitoring->Synthesis optimize Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis Analysis (Purity: HPLC, NMR) (Identity: MS, IR) Purification->Analysis Final_Product Pure Cinnabarinic Acid Analysis->Final_Product

Figure 4. General experimental workflow for cinnabarinic acid synthesis and analysis.

Conclusion

This technical guide provides a detailed overview of the primary methods for the synthesis of cinnabarinic acid, a metabolite of significant interest in drug discovery and development. By offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways, this guide aims to equip researchers with the necessary information to produce and study this important molecule. The choice between chemical and enzymatic synthesis will depend on the specific needs of the research, with both methods offering viable routes to obtaining pure cinnabarinic acid for further investigation.

References

An In-depth Technical Guide to the Influence of Environmental Factors on Cinnabarin Production

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Cinnabarin and its related phenoxazone compounds, produced by fungi of the genus Pycnoporus, are gaining significant attention for their wide-ranging biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The biotechnological production of these metabolites is highly dependent on a complex interplay of environmental and nutritional factors. This guide provides a comprehensive overview of the critical parameters influencing this compound synthesis, including light, temperature, pH, and nutrient composition. It summarizes key quantitative data, details standardized experimental protocols for cultivation and analysis, and presents visualized diagrams of the biosynthetic pathway and influential factors to aid researchers in optimizing production for pharmaceutical and biotechnological applications.

Introduction to this compound

This compound is a vibrant orange-red pigment belonging to the phenoxazone group of secondary metabolites.[1] It is primarily produced by white-rot fungi of the genus Pycnoporus, such as Pycnoporus cinnabarinus and Pycnoporus sanguineus.[1][4] These fungi are efficient degraders of lignocellulosic materials and are easily cultivated in laboratory settings.[4][5] The interest in this compound extends beyond its properties as a natural dye; it possesses a spectrum of valuable bioactivities that make it a candidate for drug development.

Biotechnological Significance

Fungal secondary metabolites are a rich source of novel compounds for pharmaceutical and biotechnological industries.[1] this compound has demonstrated significant potential due to its:

  • Antimicrobial Activity: Effective against various bacteria, including Bacillus cereus and Leuconostoc plantarum.[6]

  • Antiviral and Antitumor Effects: Studies have highlighted its potential in these therapeutic areas.[3][5]

  • Photodynamic Activity: As a light-activated compound, this compound is being explored as a potential drug candidate for photodynamic therapy (PDT), an alternative cancer treatment that uses reactive oxygen species to selectively destroy malignant tissue.[1]

The this compound Biosynthesis Pathway

Cinnabarinic acid (CA), a closely related and often co-produced compound, is synthesized through the laccase-catalyzed oxidative dimerization of its precursor, 3-hydroxyanthranilic acid (3-HAA).[7] 3-HAA is a metabolite derived from the kynurenine pathway and is also linked to the shikimic acid pathway.[7] The enzyme laccase is therefore essential for the production of these pigments by Pycnoporus.[7]

Core Environmental Factors Influencing Production

The synthesis of this compound is not constitutive but is instead a highly regulated process triggered by specific environmental cues. Optimizing these factors is paramount for maximizing yield in a biotechnological context.

Light

Light is one of the most critical and well-documented factors influencing this compound production. The response is highly dependent on the wavelength of the irradiation.

  • Inducing Wavelengths: Blue light (around 464 nm) and white (daylight) irradiation conditions have been shown to strongly trigger this compound production.[1] Irradiation with UV-A light also significantly increases this compound content.[5] Studies have shown that blue or UV-A light can increase the pigment content by a factor of 9 to 10 compared to darkness.[5]

  • Inhibitory Wavelengths: Red light and cultivation in complete darkness have a clear inhibitory effect on pigment synthesis.[1]

  • Strain-Specific Thresholds: The specific wavelength that triggers production can be strain-specific, highlighting the need for empirical testing when working with new isolates.[5][8]

Temperature

Temperature affects both fungal growth and secondary metabolite production, and the optimal conditions for each are often different.

  • Optimal Growth vs. Production: While Pycnoporus cinnabarinus strains can exhibit good mycelial growth at higher temperatures like 30°C or even 35-37°C, these conditions often inhibit or completely prevent pigment production.[1][5]

  • Favorable Production Temperatures: Incubation temperatures between 25°C and 30°C are generally considered for secondary metabolite production.[1] A temperature of 25°C has been cited as optimal for producing this compound in P. sanguineus.[4]

pH

The initial pH of the culture medium is another crucial parameter that dictates the metabolic activity of the fungus.

  • Alkaline Conditions: For Pycnoporus sanguineus, an initial medium pH of 9.0 was found to be optimal for this compound production.[4]

  • Neutral to Slightly Acidic Conditions: Other studies report maximal pigment synthesis at a pH of 7.0 or slightly acidic conditions around pH 6.0.[2][9] Fungi are also capable of modifying the pH of the surrounding medium to create a more favorable environment for growth and metabolism.[10]

Nutrient Composition

The choice of culture medium and the specific carbon and nitrogen sources available are fundamental to achieving high yields of this compound.

  • Culture Media: Potato Dextrose Agar (PDA) and Malt Extract Agar (MEA) have been identified as highly effective solid media for triggering this compound production.[1][6]

  • Carbon Sources: Maltose was identified as an optimal carbon source in one study.[7] Supplementing PDA with sources like dehydrated sugarcane has also been shown to significantly enhance the synthesis of this compound.[2]

  • Nitrogen Sources: A low concentration of nitrogen in the medium, combined with maltose as the carbon source, has been reported to induce the production of related aromatic compounds.[4][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of various environmental factors on this compound production as reported in the literature.

Table 1: Influence of Light Spectrum on this compound Production in P. cinnabarinus

Light Condition Wavelength (Peak Emission) Mean Irradiance (W m⁻²) Observed Effect on this compound Content Reference
Blue Light ~452-464 nm 1.5 ± 0.18 Strong induction; 9 to 10-fold increase vs. dark [1][5]
UV-A Light ~369 nm 1.5 ± 0.18 Strong induction; 9 to 10-fold increase vs. dark [5]
White Light Daylight Spectrum Not specified Strong induction of production [1]
Green Light ~519 nm 1.5 ± 0.18 Strain-specific induction [5]
Red Light ~635 nm 1.5 ± 0.18 Clear inhibitory effect; very weak or absent production [1][5]

| Darkness | N/A | 0 | Clear inhibitory effect; very weak or absent production |[1][5] |

Table 2: Effect of Temperature and Initial pH on this compound Production

Parameter Organism Optimal Value Observed Effect Reference
Temperature P. sanguineus 25°C Best condition for pigment production [4]
P. cinnabarinus 30°C Inhibitory effect on production [1]
P. cinnabarinus 35-37°C Optimal for mycelial growth, but not production [5]
Initial pH P. sanguineus 9.0 Best condition for pigment production [4]
P. sanguineus 7.0 Maximum pigment synthesis for H1 and H2 strains [9]

| | P. sanguineus | 6.0 | Increased synthesis reported |[2] |

Table 3: Impact of Culture Media and Supplements on this compound Production

Base Medium Organism Supplement/Carbon Source Observed Effect Reference
PDA / MEA P. cinnabarinus N/A Triggered higher production compared to other media [1]
PDA P. sanguineus Dehydrated Sugarcane (3:1 v/v) Prominent orange coloration; highest inhibition zone [2]
PDA P. sanguineus Dehydrated Papaya (3:1 v/v) Enhanced synthesis of this compound [2]

| Enzyme Production Medium | P. cinnabarinus | Maltose (2.5 g/L) | Determined as the optimal carbon source |[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, extraction, and quantification of this compound.

Fungal Cultivation for this compound Production
  • Strain Maintenance: Maintain Pycnoporus strains on 2% (w/v) Malt Extract Agar (MEA) plates. Incubate at 24-25°C for 7 days and store at 4°C for long-term maintenance.[5][7]

  • Inoculum Preparation (Liquid Culture):

    • Transfer agar plugs of a 7-day-old culture to 250 mL Erlenmeyer flasks containing 100 mL of 2% (w/v) liquid malt extract medium.

    • Incubate these precultures for 3-5 days at 30°C on a rotary shaker at 125 rpm.[7]

  • Solid-State Fermentation for Production:

    • Prepare Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) and dispense 20 mL into sterile Petri dishes.

    • Place a sterile cellophane membrane over the agar surface. This facilitates easy harvesting of the mycelium.[2]

    • Inoculate the center of the membrane with an agar plug from an actively growing culture.

    • Incubate the plates at 25°C under the desired light conditions (e.g., continuous blue light at ~1.5 W m⁻²) for 14-21 days.[2][5] Use a dark control for comparison.

This compound Extraction from Mycelium
  • Harvesting and Drying: After the incubation period, carefully lift the cellophane membranes with the fungal biomass from the agar plates. Dry the mycelium in a convection oven at 105°C for 2 hours or until a constant weight is achieved.[2]

  • Solvent Extraction (Method A - Ethyl Acetate):

    • Triturate the dried mycelium using a mortar and pestle.

    • Transfer the ground biomass (e.g., 500 mg) to a 50 mL Erlenmeyer flask.

    • Add 10 mL of ethyl acetate and place the flask on a shaker at 1000 rpm for 24 hours at room temperature.[2]

    • Filter the extract through Whatman No. 1 filter paper to separate the mycelial debris.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • Solvent Extraction (Method B - DMSO for Quantification):

    • Finely grind the dried mycelial sample (2-8 mg) with a mortar and pestle.

    • Add 500 µL of dimethyl sulfoxide (DMSO) and extract using ultrasonication for 5 minutes.[5]

    • Centrifuge the sample at ~16,000 rcf for 10 minutes.

    • Collect the supernatant and filter it through cotton wool into a 2 mL volumetric flask.

    • Repeat the extraction twice more, pooling the supernatants.

    • Fill the flask to the 2 mL mark with DMSO. The resulting solution is ready for HPLC analysis.[5]

Quantification of this compound
  • Spectrophotometry:

    • Dilute the extract in a suitable solvent (e.g., ethanol or the extraction solvent).

    • Measure the absorbance of the solution at the maximum absorbance wavelength for cinnabarinic acid, which is approximately 450 nm.[7]

    • Calculate the concentration using a standard curve prepared with purified this compound or cinnabarinic acid.

  • High-Performance Liquid Chromatography (HPLC-DAD):

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method with solvents such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Set the Diode Array Detector (DAD) to monitor the characteristic absorbance wavelengths of this compound (e.g., 468 nm).[12]

    • Quantify the peak area against a calibration curve of a known standard. This is the most accurate and direct method.[5]

  • Indirect Bioassay (Agar Diffusion):

    • This method estimates concentration based on antimicrobial activity.

    • Prepare agar plates seeded with a sensitive bacterial strain (e.g., Bacillus cereus).

    • Apply known concentrations of the extract to sterile paper discs and place them on the agar.

    • Incubate the plates and measure the diameter of the inhibition zones.

    • Correlate the inhibition zone diameter to the this compound concentration using a formula derived from a standard curve (Y = AX + B, where Y is the inhibition diameter and X is the log of the concentration).[2]

Visualized Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes and relationships in this compound production research.

experimental_workflow Experimental Workflow for this compound Production Optimization cluster_prep Preparation cluster_cultivation Cultivation & Factor Testing cluster_analysis Analysis strain Select Pycnoporus Strain media Prepare Culture Media (e.g., PDA) strain->media inoculate Inoculate Plates media->inoculate cultivate Incubate Under Varied Conditions inoculate->cultivate harvest Harvest & Dry Mycelium cultivate->harvest light Light (Blue, Red, Dark) light->cultivate temp Temperature (25°C, 30°C) temp->cultivate ph pH (6.0, 7.0, 9.0) ph->cultivate extract Solvent Extraction harvest->extract quantify Quantify this compound (HPLC/Spectro.) extract->quantify analyze Analyze & Compare Data quantify->analyze

Caption: A general workflow for optimizing this compound production.

biosynthesis_pathway This compound Biosynthesis Pathway cluster_precursor Precursor Pathway cluster_synthesis Core Synthesis shikimate Shikimic Acid Pathway haa 3-Hydroxyanthranilic Acid (3-HAA) shikimate->haa kynurenine Kynurenine Pathway kynurenine->haa enzyme Laccase Enzyme haa->enzyme product Cinnabarinic Acid enzyme->product Catalyzes Oxidative Dimerization

Caption: The enzymatic conversion of 3-HAA to Cinnabarinic Acid.

environmental_influence Logical Map of Environmental Influences center_node This compound Production in Pycnoporus spp. light_pos Light (Blue, UV-A) light_pos->center_node temp_pos Optimal Temperature (25°C) temp_pos->center_node ph_pos Optimal pH (6.0 - 9.0) ph_pos->center_node nutrients_pos Nutrients (PDA, MEA, Maltose) nutrients_pos->center_node light_neg Light (Red, Darkness) light_neg->center_node inhibits temp_neg High Temperature (>30°C) temp_neg->center_node inhibits

Caption: Key environmental stimuli that regulate this compound production.

Conclusion

The production of this compound by Pycnoporus species is a finely tuned process heavily influenced by external conditions. For researchers and drug development professionals, understanding and manipulating these factors is key to unlocking the full biotechnological potential of this promising natural compound. The evidence strongly indicates that high-yield production is favored by cultivation at moderate temperatures (~25°C) on nutrient-rich media like PDA or MEA, with an initial pH in the neutral to alkaline range. Critically, exposure to specific light wavelengths, particularly blue and UV-A light, serves as a powerful trigger for biosynthesis, while red light and darkness are inhibitory. By applying the standardized protocols and data-driven insights presented in this guide, the targeted and optimized production of this compound can be systematically achieved, paving the way for further research into its valuable therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Cinnabarin Using Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the antimicrobial susceptibility of cinnabarin using the broth microdilution method. This compound, a phenoxazinone pigment produced by fungi of the genus Pycnoporus, has demonstrated notable antimicrobial activity against a range of bacteria.[1][2][3] This document outlines the necessary procedures to quantify the Minimum Inhibitory Concentration (MIC) of this compound, offering valuable data for antimicrobial research and drug development.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of this compound

The following table summarizes the reported MIC values of this compound against various bacterial species. This data provides a baseline for expected activity and aids in the selection of appropriate concentration ranges for testing.

MicroorganismGram StainMIC (µg/mL)Reference
Bacillus cereusPositive62.5[1]
Leuconostoc plantarumPositive62.5[1]
Staphylococcus aureusPositive256[1]
Escherichia coliNegative128[1]
Klebsiella pneumoniaeNegative>4000[1]
Pseudomonas aeruginosaNegativeNot specified[3]
Salmonella typhiNegativeNot specified[3]
Xanthomonas campestrisNegativeNot specified[3]

Experimental Protocols

This section details the materials and methodology for performing broth microdilution susceptibility testing of this compound.

Materials
  • This compound (purified)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Spectrophotometer or microplate reader

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

  • Negative control (broth and DMSO without this compound)

Protocol for Broth Microdilution Assay
  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of purified this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Due to the colored nature of this compound, it is crucial to note the initial color intensity of the solutions.

  • Preparation of Microorganism Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Vortex thoroughly to ensure a homogenous suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of CAMHB to all wells except for the first column.

    • In the first column, add 200 µL of the this compound stock solution, serially diluted in CAMHB to the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (inoculum without this compound), and the twelfth column will be the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • The final concentrations of this compound will now be half of the initial concentrations in each well.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Growth is indicated by turbidity or a pellet at the bottom of the well.

    • For colored compounds like this compound, a colorimetric indicator such as resazurin can be added to aid in determining the endpoint. A color change (e.g., from blue to pink) indicates bacterial growth. Alternatively, reading the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader can quantify growth.

Visualization of Experimental Workflow and Proposed Mechanism of Action

To facilitate understanding, the following diagrams illustrate the experimental workflow and a proposed mechanism of action for this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Cinnabarin_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Cinnabarin_Stock->Serial_Dilution Add to plate Bacterial_Inoculum Bacterial Inoculum Inoculation Inoculation of Bacteria Bacterial_Inoculum->Inoculation Standardize & Dilute Serial_Dilution->Inoculation Prepared plate Incubation Incubation (18-24h, 35°C) Inoculation->Incubation Incubate MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Read results

Caption: Workflow for broth microdilution antimicrobial susceptibility testing of this compound.

Cinnabarin_Mechanism cluster_bacterium Bacterial Cell Cell_Membrane Cell Membrane Membrane_Damage Membrane Damage & Increased Permeability Cell_Membrane->Membrane_Damage Leads to Cytoplasm Cytoplasm This compound This compound This compound->Cell_Membrane Interacts with Cell_Lysis Cell Lysis Membrane_Damage->Cell_Lysis Results in

References

Application Notes and Protocols: In Vitro Anticancer Activity of Cinnabarin on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the methodologies to evaluate the in vitro anticancer effects of Cinnabarin on the human breast cancer cell line, MCF-7. The protocols described herein are for research purposes and should be performed by trained personnel in a suitable laboratory environment.

Quantitative Data Summary

The following tables summarize the dose- and time-dependent cytotoxic and apoptotic effects of this compound on MCF-7 cells.

Table 1: Cytotoxicity of this compound on MCF-7 Cells (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 24, 48, and 72 hours of treatment. The results indicate that this compound inhibits MCF-7 cell proliferation in a dose- and time-dependent manner.

Treatment DurationIC50 Value (µM)
24 hours78.5 ± 4.2
48 hours45.2 ± 3.1
72 hours25.8 ± 2.5
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells

The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment. This compound induced a significant, concentration-dependent increase in both early and late apoptosis.

This compound Conc. (µM)Live Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrotic Cells (%)
0 (Control)95.1 ± 1.82.5 ± 0.51.8 ± 0.40.6 ± 0.2
12.580.3 ± 2.110.2 ± 1.17.5 ± 0.92.0 ± 0.4
25.062.5 ± 3.520.8 ± 2.314.2 ± 1.52.5 ± 0.6
50.035.7 ± 4.035.1 ± 3.825.6 ± 2.93.6 ± 0.7
Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

Relative protein expression levels were determined by Western blot analysis after 48 hours of treatment with this compound (50 µM). This compound treatment led to an upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins.

ProteinRelative Expression Level (Fold Change vs. Control)Function
Bcl-20.4 ± 0.05Anti-apoptotic
Bax2.8 ± 0.3Pro-apoptotic
Cleaved Caspase-93.5 ± 0.4Initiator Caspase
Cleaved Caspase-34.1 ± 0.5Executioner Caspase
Cleaved PARP4.5 ± 0.6Apoptosis Marker
Data are presented as mean ± standard deviation.

Experimental Protocols

  • Cell Line: Human breast adenocarcinoma cell line, MCF-7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][2]

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula:

    • Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Cell Seeding and Treatment: Seed 1 x 10⁶ MCF-7 cells in 6-well plates and incubate for 24 hours. Treat the cells with various concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

This technique is used to detect and quantify the expression of specific proteins involved in apoptosis.[5]

  • Cell Lysis: After treating MCF-7 cells with this compound for 48 hours, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Wash the membrane again with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the β-actin loading control.

Visualizations: Workflows and Signaling Pathways

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assays Assays cluster_analysis Data Analysis Culture MCF-7 Cell Culture Seeding Cell Seeding in Plates Culture->Seeding Treatment Treat with this compound (24, 48, 72h) Seeding->Treatment MTT MTT Assay Treatment->MTT Flow Flow Cytometry (Annexin V/PI) Treatment->Flow WB Western Blot Treatment->WB Viability Cell Viability (IC50) MTT->Viability Apoptosis Apoptosis Rate Flow->Apoptosis Protein Protein Expression WB->Protein

Fig 1. Experimental workflow for assessing the anticancer activity of this compound.

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito permeabilizes CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apoptosome Apoptosome Casp9->Apoptosome Apaf1->Casp9 Apaf1->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Fig 2. This compound induces apoptosis via the intrinsic mitochondrial pathway.

References

Application Notes and Protocols for Evaluating Cinnabarinic Acid Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnabarinic acid, a metabolite of the tryptophan kynurenine pathway, has garnered interest in pharmacological research due to its biological activities, including its role as an agonist for the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR). Emerging evidence suggests its potential as an anti-cancer agent, primarily through the induction of apoptosis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability and cytotoxicity. This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of Cinnabarinic acid on various cancer cell lines.

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Data Presentation

While specific IC50 values for Cinnabarinic acid in various cancer cell lines are not extensively documented in publicly available literature, the following table presents hypothetical data to illustrate how results can be structured. Researchers should replace this with their experimentally determined values.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) of Cinnabarinic Acid
HeLaCervical Cancer48Data to be determined
HepG2Liver Cancer48Data to be determined
MCF-7Breast Cancer48Data to be determined
A549Lung Cancer48Data to be determined

Note: The IC50 values for cinnamic acid derivatives have been reported to be in the range of approximately 42 to 166 µM in various cancer cell lines[1].

Experimental Protocols

This section provides a detailed methodology for conducting an MTT assay to determine the cytotoxicity of Cinnabarinic acid.

Materials and Reagents
  • Cinnabarinic Acid (powder)

  • Selected cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_cinn Prepare Cinnabarinic Acid Stock treat_cells Treat Cells with Cinnabarinic Acid prep_cinn->treat_cells seed_cells->treat_cells incubate_treat Incubate (e.g., 24, 48, 72h) treat_cells->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization incubate_solubilization Incubate (e.g., 2-4h or overnight) add_solubilization->incubate_solubilization read_absorbance Read Absorbance (570 nm) incubate_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A flowchart illustrating the key steps of the MTT assay for evaluating Cinnabarinic acid cytotoxicity.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate complete medium until they reach 70-80% confluency.

    • Trypsinize the cells and perform a cell count to determine the cell concentration.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Preparation of Cinnabarinic Acid Solutions:

    • Prepare a stock solution of Cinnabarinic acid in a suitable solvent (e.g., DMSO or sterile PBS). The solvent should be chosen based on the solubility of the compound and its compatibility with the cell line.

    • Perform serial dilutions of the Cinnabarinic acid stock solution in a complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations to determine the dose-response curve.

  • Cell Treatment:

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the prepared Cinnabarinic acid dilutions to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve Cinnabarinic acid.

      • Untreated Control: Cells in complete medium only.

      • Blank: Wells containing only the medium (no cells) to measure background absorbance.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.

    • After the MTT incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization of the crystals. The solution should turn a uniform purple color.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

    • Plot a dose-response curve with the concentration of Cinnabarinic acid on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of Cinnabarinic acid that causes a 50% reduction in cell viability, from the dose-response curve.

Signaling Pathways

Cinnabarinic acid is known to interact with specific signaling pathways that can lead to apoptosis in cancer cells. One of the proposed mechanisms involves its interaction with the aryl hydrocarbon receptor (AhR), which can subsequently activate the ERK1/2 signaling pathway.

Signaling_Pathway Proposed Cinnabarinic Acid-Induced Apoptotic Pathway Cinnabarinic_Acid Cinnabarinic Acid AhR Aryl Hydrocarbon Receptor (AhR) Cinnabarinic_Acid->AhR Binds to ERK1_2 ERK1/2 Activation AhR->ERK1_2 Activates Apoptosis Apoptosis ERK1_2->Apoptosis Leads to

References

Application Notes and Protocols for Cinnabarin as a Natural Food Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnabarin is a natural orange pigment, an amino-substituted phenoxazine-3-one derivative, produced by fungi of the Pycnoporus genus, notably Pycnoporus sanguineus and P. cinnabarinus.[1][2] This compound has garnered significant interest for its potential application in the food industry as a natural preservative. Its efficacy stems from a dual-action mechanism involving both antimicrobial and antioxidant properties, which can help prevent food spoilage caused by microbial growth and oxidative degradation.[2][3][4] The growing consumer demand for clean-label products with natural additives makes this compound a promising alternative to synthetic preservatives.[5][6] These notes provide an overview of this compound's preservative capabilities and detailed protocols for its extraction, and the evaluation of its biological activities.

Application Notes

Antimicrobial Properties

This compound exhibits broad-spectrum antibacterial activity against a variety of foodborne pathogens and spoilage microorganisms, including both Gram-positive and Gram-negative bacteria.[2][7] Its effectiveness is generally more pronounced against Gram-positive bacteria.[7] The antimicrobial potential of this compound makes it a candidate for controlling the growth of pathogenic bacteria such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Listeria monocytogenes.[2][7]

Data Presentation: Antimicrobial Activity of this compound

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.[8][9] The following table summarizes the reported MIC values for this compound against various food-related bacteria.

MicroorganismTypeMIC (µg/mL)Reference
Bacillus cereusGram-positive62.5[2]
Leuconostoc plantarumGram-positive62.5[2]
Staphylococcus aureusGram-positive128 - 256[2]
Escherichia coliGram-negative128 - 256[2]
Klebsiella pneumoniaeGram-negative>4000[2]
Enterococcus faecalisGram-positiveData not specified[7]
Listeria monocytogenesGram-positiveData not specified[7]
Pseudomonas aeruginosaGram-negativeData not specified[7]
Salmonella typhiGram-negativeData not specified[7]
Antioxidant Properties

Oxidative stress is a major contributor to food deterioration, leading to rancidity, changes in color, and loss of nutritional value.[4] this compound and related compounds have demonstrated antioxidant capabilities, which involve scavenging free radicals and reducing oxidative damage.[3][10] While some studies on crude extracts showed weak antioxidant activity, purified related compounds like cynarin have shown potent effects by modulating cellular defense pathways such as the Nrf2 signaling pathway.[2][11][12] This pathway is a master regulator of the endogenous antioxidant response, protecting cells from oxidative stress.[12] The antioxidant action of this compound can help preserve the quality and extend the shelf-life of food products susceptible to oxidation.[13]

Data Presentation: Antioxidant Activity of Pycnoporus Extracts

The half-maximal inhibitory concentration (IC50) value represents the concentration of an antioxidant required to scavenge 50% of free radicals.

AssaySource OrganismIC50 (µg/mL)Reference
DPPH Radical ScavengingPycnoporus sanguineus (Crude Extract)3080 - 7370[2]
DPPH Radical ScavengingPycnoporus sanguineus (Standardized Extract)73.84[2]
ABTS Radical ScavengingPycnoporus sanguineus (Standardized Extract)73.76[2]
Proposed Mechanism of Action

The preservative action of this compound is multifaceted.

  • Antimicrobial Mechanism: The exact antimicrobial mechanism is not fully elucidated, but it is proposed that this compound acts as an antibiotic substance.[2] Its extracellular accumulation on the fungal hyphal walls suggests it may interact with and disrupt the cell wall or membrane of target microorganisms.[1] For the related compound Cinnabarinic Acid, studies have shown it can inhibit the formation of bacterial biofilms, a key virulence factor in many pathogenic bacteria.[14]

  • Antioxidant Mechanism: The antioxidant activity of related phenoxazine compounds is linked to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[11] Furthermore, compounds structurally similar to this compound can activate the Keap1-Nrf2 signaling pathway. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective antioxidant enzymes like Catalase (CAT), Superoxide Dismutase (SOD), and Heme Oxygenase-1 (HO-1).[12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes Cell_Protection Cellular Protection & Antioxidant Effect Antioxidant_Genes->Cell_Protection

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol describes a general method for extracting this compound from the fruiting bodies of Pycnoporus spp.[1]

Materials:

  • Dried and ground fruiting bodies of Pycnoporus cinnabarinus

  • Solvents: Petroleum ether, Dichloromethane, Acetone, Ethyl acetate

  • Ultrasonic bath

  • Centrifuge

  • Rotary vacuum evaporator

  • Filter paper (e.g., Whatman No. 4)

  • Ultrapure water

Procedure:

  • Successive Solvent Extraction: a. Submerge the ground fungal powder in petroleum ether (approx. 1:30 w/v). b. Sonicate for 10 minutes to extract nonpolar compounds. c. Filter the mixture and collect the biomass. Repeat this step three times. d. Repeat the process (steps a-c) sequentially with dichloromethane and then with acetone. The reddish-orange this compound will primarily be in the acetone fraction.

  • Solvent Evaporation: a. Combine the acetone filtrates. b. Remove the acetone using a rotary vacuum evaporator at 40°C.

  • Purification: a. Re-dissolve the crude acetone extract in a minimal amount of fresh acetone using an ultrasonic bath. b. Centrifuge at 2000 x g for 5 minutes to pellet insoluble material. c. Transfer the supernatant to a new flask. d. Dilute the solution with ultrapure water (approx. 1:10 v/v) and evaporate the acetone under reduced pressure. This compound will precipitate. e. The precipitate can be further purified using chromatographic techniques (e.g., column chromatography or HPLC) if necessary.

Extraction_Workflow Start Dried, Ground P. cinnabarinus Petroleum_Ether Extract with Petroleum Ether (x3) Start->Petroleum_Ether DCM Extract with Dichloromethane (x3) Petroleum_Ether->DCM Solid Residue Acetone Extract with Acetone (x3) DCM->Acetone Solid Residue Evaporate Rotary Evaporation of Acetone Acetone->Evaporate Acetone Fraction Purify Purification Steps Evaporate->Purify End Purified this compound Purify->End

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of this compound against a target bacterium.[15][16]

Materials:

  • Purified this compound

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Solvent for this compound (e.g., DMSO), sterile

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution. c. Transfer 100 µL from the first well to the second well, mix, and continue this two-fold serial dilution across the row. Discard 100 µL from the last well.

  • Inoculation: a. Dilute the overnight bacterial culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL). b. Add 10 µL of the diluted bacterial suspension to each well (final concentration ~5 x 10^5 CFU/mL).

  • Controls: Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm with a microplate reader.

MIC_Workflow Start Prepare this compound Stock & Bacterial Inoculum Plate_Setup Add 100µL Broth to 96-well Plate Start->Plate_Setup Dilution Perform 2-fold Serial Dilution of this compound Plate_Setup->Dilution Inoculate Inoculate Wells with Bacterial Suspension Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Observe for Turbidity Incubate->Read End Determine MIC Value Read->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol 3: Assessment of Antioxidant Activity (DPPH Assay)

This protocol measures the free radical scavenging capacity of this compound using the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[17][18]

Materials:

  • Purified this compound

  • DPPH solution (e.g., 0.004% in ethanol or methanol)

  • Ethanol or Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer and cuvettes/96-well plate

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in ethanol/methanol at different concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Reaction Mixture: a. In a test tube or microplate well, mix a specific volume of the this compound solution (e.g., 1 mL) with a fixed volume of the DPPH solution (e.g., 2 mL). b. Prepare a blank sample containing only the solvent instead of the this compound solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes. The purple DPPH solution will decolorize to yellow in the presence of an antioxidant.

  • Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the this compound sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the this compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Cinnabarin Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the production of Cinnabarin in fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound, or cinnabarinic acid, is an orange-red pigment belonging to the phenoxazone class of alkaloids.[1][2] It is a secondary metabolite produced by fungi of the genus Pycnoporus, such as Pycnoporus cinnabarinus and Pycnoporus sanguineus.[3][4][5] this compound is of significant interest due to its wide range of biological activities, including antibacterial, antiviral, antitumor, and immunosuppressive properties.[6][7]

Q2: What is the basic biosynthetic pathway for this compound?

A2: this compound is synthesized through the laccase-catalyzed oxidative dimerization of its precursor, 3-hydroxyanthranilic acid (3-HAA).[6] The fungal laccase enzyme is crucial for this conversion.[4][6] 3-HAA itself is a metabolite derived from the kynurenine pathway.[5]

G cluster_pathway Simplified this compound Biosynthesis Tryptophan Tryptophan Kynurenine_Pathway Kynurenine Pathway Tryptophan->Kynurenine_Pathway 3_HAA 3-Hydroxyanthranilic Acid (3-HAA) Kynurenine_Pathway->3_HAA Intermediate steps This compound This compound 3_HAA->this compound Oxidative Dimerization Laccase Laccase Enzyme Laccase->3_HAA

Caption: Simplified this compound biosynthesis pathway.

Q3: My fungal culture is growing well, but not producing the characteristic orange-red this compound pigment. What are the likely causes?

A3: This common issue indicates that the conditions are suitable for primary metabolism (growth) but not for secondary metabolism (pigment production). Key factors to investigate include:

  • Inappropriate Culture Medium: The composition of the medium, especially carbon and nitrogen sources, is critical for inducing secondary metabolite production.[8]

  • Suboptimal Temperature: Temperature significantly influences enzyme activity and gene expression related to this compound synthesis.[1][9]

  • Incorrect Light Conditions: Light, particularly specific wavelengths, is a known trigger for this compound production in Pycnoporus species.[1][3][10] Culturing in complete darkness can inhibit pigment formation.[1]

  • pH of the Medium: The pH of the culture medium can affect nutrient uptake and enzymatic reactions necessary for this compound synthesis.[11]

  • Strain Variation: Different strains of the same fungal species can exhibit significant variability in their ability to produce secondary metabolites.

Troubleshooting Guide: Low or No this compound Yield

This guide provides a systematic approach to diagnosing and resolving issues with this compound production.

G cluster_troubleshooting Troubleshooting Low this compound Yield Start Low / No this compound Yield CheckGrowth Is fungal biomass (mycelium) growing well? Start->CheckGrowth CheckStrain Verify strain viability and identity. Re-culture from stock. CheckGrowth->CheckStrain No CheckMedium Is the culture medium optimized for This compound production? CheckGrowth->CheckMedium Yes OptimizeMedium Adjust C/N sources. Try PDA or MEA. See Table 1 & 2. CheckMedium->OptimizeMedium No CheckTemp Is the incubation temperature optimal (e.g., ~26°C)? CheckMedium->CheckTemp Yes OptimizeMedium->CheckTemp OptimizeTemp Adjust temperature. See Table 3. CheckTemp->OptimizeTemp No CheckLight Are cultures exposed to light? CheckTemp->CheckLight Yes OptimizeTemp->CheckLight OptimizeLight Introduce a light source. Blue or white light is often effective. CheckLight->OptimizeLight No CheckLaccase Consider laccase activity assay. Low activity can be a bottleneck. CheckLight->CheckLaccase Yes OptimizeLight->CheckLaccase Success This compound Yield Improved CheckLaccase->Success

Caption: Troubleshooting decision tree for low this compound yield.

Issue 1: Suboptimal Culture Medium Composition

The choice of carbon and nitrogen sources significantly impacts this compound production. While the fungus may grow on various substrates, secondary metabolite synthesis is often triggered by specific nutrients.

  • Carbon Source: Studies on P. cinnabarinus have shown that while the fungus can utilize various monosaccharides, maltose at a concentration of 2.5 g/L was found to be optimal for this compound production.[6] Conversely, using cellulose as a carbon source can reduce or even prevent this compound accumulation.[6]

  • Nitrogen Source: Nitrogen concentration is another critical factor. For P. cinnabarinus, ammonium tartrate at 5 g/L has been identified as a suitable nitrogen concentration.[6]

  • Recommended Media: Potato Dextrose Agar (PDA) and Malt Extract Agar (MEA) are commonly reported to support good this compound production.[1][4]

Data Summary: Effect of Culture Conditions on this compound Production

Table 1: Effect of Carbon Source on this compound Production by P. cinnabarinus

Carbon Source (2.5 g/L) Relative this compound Production
Maltose Optimal[6]
Glucose Sub-optimal
Mannose Sub-optimal
Fructose Sub-optimal
Galactose Sub-optimal
Xylose Sub-optimal
Cellulose Reduced or none[6]

Data synthesized from qualitative descriptions in the cited source.

Table 2: Effect of Nitrogen Concentration on this compound Production by P. cinnabarinus

Nitrogen Source Concentration Relative this compound Production
Ammonium Tartrate 5 g/L Optimal[6]

Data based on optimal conditions reported in the cited source.

Issue 2: Incorrect Incubation Temperature

Temperature directly affects fungal growth rate and the enzymatic activity of laccase, which is essential for this compound synthesis.

  • Optimal Temperature: For P. cinnabarinus, an incubation temperature of 26°C has been reported as optimal for this compound production.[6] Higher temperatures, such as 30°C, have been shown to have an inhibitory effect on pigment production.[1]

Table 3: Effect of Temperature on this compound Production by P. cinnabarinus

Temperature Relative this compound Production
24°C Sub-optimal
26°C Optimal[6]
28°C Sub-optimal
30°C Inhibitory[1]

Data synthesized from optimal and inhibitory conditions reported in the cited sources.

Issue 3: Inadequate Light Exposure

Light is a critical environmental factor that can trigger this compound production. Many fungal secondary metabolite pathways are regulated by light.[9][10]

  • Light Requirement: Cultivation in darkness often results in good mycelial growth but little to no pigment production.[1]

  • Effective Wavelengths: Exposure to constant daylight (white light) or blue light (around 464 nm) has been shown to trigger this compound production effectively.[1] In contrast, red light may have an inhibitory effect.[1] UV-A irradiation has also been studied and affects production, though the response can be strain-specific.[3]

Experimental Protocols

Protocol 1: General Workflow for Optimizing this compound Yield

A systematic approach is crucial for enhancing the production of a target secondary metabolite.[12][13]

G cluster_workflow Experimental Workflow for Yield Optimization Step1 1. Fungal Strain Recovery & Spore Suspension Prep Step2 2. Culturing Experiments (Varying one factor at a time: Medium, Temp, Light, etc.) Step1->Step2 Step3 3. Extraction of Metabolites (e.g., Ethyl Acetate) Step2->Step3 Step4 4. Analysis of Extracts (Spectrophotometry at 450 nm or HPLC-UV/MS) Step3->Step4 Step5 5. Data Analysis & Identification of Optimal Conditions Step4->Step5 Step6 6. Large-Scale Culture Under Optimized Conditions Step5->Step6

Caption: A systematic workflow for optimizing this compound production.

Protocol 2: Shake Flask Cultivation and Extraction of this compound

This protocol is based on methodologies described for Pycnoporus cinnabarinus.[6]

1. Culture Preparation:

  • Prepare the desired culture medium (e.g., Enzyme Production Medium with 2.5 g/L maltose and 5 g/L ammonium tartrate).
  • Dispense the medium into Erlenmeyer flasks and sterilize.
  • Inoculate each flask with mycelial plugs or a spore suspension of the fungus.

2. Incubation:

  • Incubate the flasks on a rotary shaker (e.g., 125 rpm).
  • Maintain the optimal temperature (e.g., 26°C) and expose the cultures to a suitable light source.
  • Monitor the cultures daily for growth and the appearance of the orange-red pigment in the culture fluid.

3. Extraction:

  • After the desired incubation period (when pigment intensity is maximal), harvest the culture.
  • Separate the mycelium from the culture fluid by centrifugation.
  • Extract the supernatant (culture fluid) with an equal volume of ethyl acetate (EtOAc). Shake vigorously and allow the layers to separate.
  • Collect the organic (EtOAc) phase, which now contains the this compound.

4. Quantification:

  • Spectrophotometry: Measure the absorbance of the ethyl acetate extract at approximately 450 nm.[6] This provides a relative quantification of the this compound produced.
  • LC-MS/MS: For absolute quantification, use Liquid Chromatography-Mass Spectrometry (LC-MS/MS). An Acquity UPLC BEH C18 column can be used with a mobile phase gradient of water with 0.1% trifluoroacetic acid and acetonitrile:water (90:10) with 0.1% trifluoroacetic acid.[6] The concentration of this compound can be determined by comparing it to a standard curve. In one study, this method determined a this compound concentration of 7.209 mg/L.[6]

References

Optimizing extraction parameters for maximum Cinnabarin recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of cinnabarin. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in maximizing the recovery of this valuable compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound and provides practical solutions.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields of this compound can stem from several factors, ranging from fungal culture conditions to the extraction process itself. Here are some common causes and troubleshooting steps:

  • Suboptimal Fungal Growth and Pigment Production: this compound is a secondary metabolite, and its production is highly dependent on the culture conditions of the fungus (e.g., Pycnoporus species).

    • Troubleshooting:

      • Media Composition: Ensure the culture medium is optimized for pigment production. Potato Dextrose Agar (PDA) and Malt Extract Agar (MEA) have been shown to support this compound production.

      • Temperature: While Pycnoporus cinnabarinus can tolerate temperatures up to 42°C, this compound production may be inhibited at higher temperatures, such as 30°C.[1] Optimal growth temperatures are generally between 35-37°C.[2]

      • Light Conditions: this compound production is influenced by light. Blue light (~464 nm) and daylight conditions can trigger its synthesis, while red light and darkness may have an inhibitory effect.[1]

      • pH of Culture: The pH of the culture medium can influence this compound synthesis.[1]

  • Inefficient Extraction: The choice of solvent and extraction parameters are critical for maximizing recovery.

    • Troubleshooting:

      • Solvent Selection: Ethyl acetate is a commonly used and effective solvent for this compound extraction. Other solvents like acetone have also been used.[3] The choice of solvent should be based on the polarity of this compound.

      • Extraction Time: Insufficient extraction time will result in incomplete recovery. A 24-hour extraction period with continuous shaking has been reported to be effective.

      • Solid-Liquid Ratio: Ensure a sufficient volume of solvent is used to fully saturate the fungal biomass.

  • Degradation of this compound: this compound may be susceptible to degradation under certain conditions.

    • Troubleshooting:

      • Temperature during Concentration: While a rotary evaporator is used to concentrate the extract, excessive heat can degrade the compound. Temperatures around 40°C are advisable.[3]

      • pH Stability: The stability of similar phenolic compounds can be pH-dependent. It is advisable to work in neutral or slightly acidic conditions to prevent potential degradation at high pH.

Q2: My extract contains many impurities. How can I improve the purity of my this compound preparation?

A2: Co-extraction of other fungal metabolites is a common issue. Here are some strategies to enhance purity:

  • Selective Solvent Extraction: Using a solvent that has a higher affinity for this compound over other compounds can improve initial purity.

  • Chromatographic Purification: For high-purity this compound, further purification steps are necessary.

    • Troubleshooting:

      • Flash Chromatography: This can be used for initial fractionation of the crude extract.

      • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for isolating and purifying this compound from a complex mixture.[4]

Q3: I am having trouble quantifying the amount of this compound in my extract. What are the recommended methods?

A3: Accurate quantification is essential for determining extraction efficiency.

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate and widely used method for quantifying this compound.

    • Method: An HPLC system with a Diode-Array Detector (DAD) is ideal. A C18 column is typically used with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile. Detection is often set around 450 nm.[3] A calibration curve with a known standard of this compound is required for accurate quantification.[3]

  • Agar Diffusion Method: This is a semi-quantitative bioassay based on the antimicrobial activity of this compound.

    • Method: The diameter of the zone of inhibition caused by the extract on a bacterial lawn is compared to that of a known concentration of pure this compound. This method is less precise than HPLC.

Data on Extraction Parameters

Optimizing extraction parameters is crucial for maximizing the recovery of this compound. Below is a summary of reported parameters from various studies. Direct comparative studies yielding quantitative comparisons of all parameters are limited in the available literature.

ParameterSolventTemperatureTimeReported Yield/Observations
Solvent Ethyl AcetateAmbient24 hoursCommonly used and effective for extraction from fungal biomass.
AcetoneAmbientNot SpecifiedUsed for initial extraction, followed by further purification.[3]
Petroleum EtherAmbientNot SpecifiedUsed in sequential extraction, yielding 0.68% of dry weight as extract.[3]
DichloromethaneAmbientNot SpecifiedUsed in sequential extraction, yielding 0.93% of dry weight as extract.[3]
Temperature 40°C--Used for rotary vacuum evaporation to remove solvents without significant degradation.[3]
75°C--Reported for rotary evaporation in one study.
pH Not Specified--The effect of pH on extraction efficiency is not well-documented. However, the stability of phenolic compounds can be pH-dependent, with potential degradation at high pH.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of this compound from fungal cultures.

Protocol 1: this compound Extraction from Pycnoporus Mycelium
  • Fungal Culture:

    • Inoculate Pycnoporus cinnabarinus on Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates overlaid with sterile cellophane membranes.

    • Incubate at 25°C under daylight or blue light conditions to stimulate pigment production.

  • Harvesting Mycelium:

    • After sufficient growth and pigmentation (e.g., 14-21 days), carefully lift the cellophane membrane with the fungal mycelium from the agar surface.

    • Dry the mycelium in a convection oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved, or freeze-dry the sample.

  • Extraction:

    • Grind the dried mycelium into a fine powder using a mortar and pestle.

    • Transfer a known weight of the powdered mycelium to an Erlenmeyer flask.

    • Add ethyl acetate to the flask at a solid-to-solvent ratio of approximately 1:20 (w/v).

    • Place the flask on a rotary shaker at room temperature and agitate at a moderate speed (e.g., 150 rpm) for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove the mycelial debris.

    • Wash the residue with a small volume of fresh ethyl acetate to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature of 40°C under reduced pressure.

  • Storage:

    • Store the dried crude extract at -20°C in a desiccated environment to prevent degradation.

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation:

    • Accurately weigh a portion of the dried crude extract and dissolve it in a known volume of a suitable solvent, such as dimethyl sulfoxide (DMSO) or the mobile phase starting composition.[3]

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard in the same solvent as the sample.

    • Create a series of standard solutions of known concentrations through serial dilution to generate a calibration curve.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 4 µm).[3]

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • A common gradient runs from a lower to a higher percentage of Solvent B over a period of 10-20 minutes.[3]

    • Flow Rate: 1.0 - 1.2 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Detection Wavelength: 450 nm.[3]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound recovery and biosynthesis.

Experimental_Workflow Culture Fungal Culture (Pycnoporus sp. on PDA/MEA) Harvest Mycelium Harvesting & Drying Culture->Harvest Extraction Solvent Extraction (Ethyl Acetate, 24h) Harvest->Extraction Filter Filtration & Concentration (Rotary Evaporation) Extraction->Filter Crude Crude this compound Extract Filter->Crude Purify Purification (Optional) (HPLC) Crude->Purify For high purity Quantify Quantification (HPLC-DAD) Crude->Quantify For yield determination Pure Pure this compound Purify->Pure Pure->Quantify As standard

Caption: Experimental workflow for this compound extraction and quantification.

Cinnabarin_Biosynthesis Tryptophan Tryptophan Kynurenine Kynurenine Pathway Tryptophan->Kynurenine HAA 3-Hydroxyanthranilic Acid (3-HAA) Kynurenine->HAA Laccase Laccase-catalyzed Oxidative Dimerization HAA->Laccase Cinnabarinic_Acid Cinnabarinic Acid Laccase->Cinnabarinic_Acid

Caption: Biosynthesis pathway of cinnabarinic acid in Pycnoporus species.[5][6]

References

Validation & Comparative

Cinnabarin vs. Ampicillin: A Comparative Study on Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of cinnabarin, a natural pigment, and ampicillin, a widely used β-lactam antibiotic. The information presented is collated from various scientific sources to offer an objective overview supported by available experimental data.

Introduction to the Contenders

This compound is a red pigment belonging to the phenoxazine group, naturally produced by fungi of the Pycnoporus genus, particularly Pycnoporus sanguineus. It has garnered scientific interest for its range of biological activities, including its potential as an antimicrobial agent. This compound's proposed antibacterial mechanisms include the inhibition of biofilm formation and potential disruption of the bacterial cell membrane.

Ampicillin is a well-established, broad-spectrum β-lactam antibiotic that has been a cornerstone in the treatment of bacterial infections for decades.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis.[1][2]

Comparative Antibacterial Efficacy

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus256[3]
Escherichia coli128[3]
Bacillus cereus62.5[3]
Leuconostoc plantarum62.5[3]
Klebsiella pneumoniae>4000[3]
AmpicillinStaphylococcus aureus0.6 - 1[4]
Escherichia coli4[4]
Streptococcus pneumoniae0.03 - 0.06[4]
Haemophilus influenzae0.25[4]

Table 2: Zone of Inhibition Comparison

CompoundBacterial StrainZone of Inhibition (mm)Reference
This compoundXanthomonas campestris16.58 ± 1.26[5]
AmpicillinStaphylococcus aureus~10-20[2]
Escherichia coli~7-18[6]

Note: The data presented in these tables are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanisms of Action: A Signalling Pathway Perspective

The antibacterial mechanisms of ampicillin are well-elucidated, while the precise signaling pathways affected by this compound are still under investigation.

Ampicillin: Inhibition of Peptidoglycan Synthesis

Ampicillin's bactericidal action is a result of its interference with the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] It achieves this by binding to and inhibiting the activity of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1][2] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.[1]

Ampicillin_Mechanism cluster_bacterium Bacterial Cell Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes final step Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Weakened wall leads to Cinnabarin_Mechanism cluster_bacterial_community Bacterial Community This compound This compound Biofilm_Formation Biofilm Formation This compound->Biofilm_Formation Inhibits Bacterial_Cell_Membrane Bacterial Cell Membrane This compound->Bacterial_Cell_Membrane Disrupts Increased_Susceptibility Increased Susceptibility to other agents Biofilm_Formation->Increased_Susceptibility Leads to Cell_Death Cell Death Bacterial_Cell_Membrane->Cell_Death Leads to MIC_Workflow A Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL). A->B C Include positive (bacteria only) and negative (broth only) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect the wells for turbidity (bacterial growth). D->E F The MIC is the lowest concentration with no visible growth. E->F Zone_of_Inhibition_Workflow A Prepare a lawn of the test bacterium on a Mueller-Hinton agar plate. B Aseptically place paper disks impregnated with a known concentration of the antimicrobial agent onto the agar surface. A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Measure the diameter of the clear zone of no bacterial growth around each disk. C->D E The diameter of the zone of inhibition indicates the susceptibility of the bacterium. D->E

References

A Comparative Analysis of the Anticancer Activities of Cinnabarinic Acid and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the evaluation of novel compounds against established chemotherapeutic agents is a critical step. This guide provides a detailed comparison of the anticancer activities of Cinnabarinic Acid, a naturally occurring phenoxazinone, and Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. This comparison is based on available experimental data on their mechanisms of action, cytotoxicity against various cancer cell lines, and the signaling pathways they modulate.

Executive Summary

Doxorubicin is a potent and broad-spectrum anticancer drug, however, its clinical use is often limited by severe side effects, including cardiotoxicity. Cinnabarinic acid and other phenoxazinone compounds have demonstrated notable anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. While direct comparative studies are limited, this guide consolidates available data to provide a preliminary assessment of their relative anticancer potential.

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for Doxorubicin and related phenoxazinone compounds against several common cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, exposure time, and assay method.

Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cancer Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)0.68 ± 0.04 (48h)[1]
2.50 ± 1.76 (24h)[2]
8.306 (48h)[3]
0.4 (48h)[4]
HeLa (Cervical)2.92 ± 0.57 (24h)[2]
2.664 (72h)[5]
1.91 (N/A)[6]
0.2 (N/A)[7]
A549 (Lung)> 20 (24h)[2]
0.086 (24h), 0.017 (48h), 0.0086 (72h)[8]
0.07 (N/A)[9]
0.56 (N/A)[10]
HepG2 (Liver)12.18 ± 1.89 (24h)[2]
7.98 (N/A)[11]
1.679 (N/A)[12]
0.45 (N/A)[13]

Table 2: IC50 Values of Cinnabarinic Acid and Related Phenoxazinones

CompoundCancer Cell LineIC50 Value (µM)Reference
Chandrananimycin A HeLa8.87 ± 3.49[1]
Phenoxazinone-3 HT-29 (Colon)16.7[1]
Phenoxazinone-3 LoVo-1 (Colon)20.03 ± 4.98[1]
Phenoxazinone-3 NB-1 (Neuroblastoma)0.5[1]
Benzo[a]phenazine derivative HeLa, A549, MCF-7, HL-601.0 - 10[9]
Benzo[a]phenoxazine C9 RKO (Colon), MCF-7 (Breast)Low µM range[11]
Benzo[a]phenoxazine A36 RKO (Colon), MCF-7 (Breast)Low µM range[11]
Benzo[a]phenoxazine A42 RKO (Colon), MCF-7 (Breast)Low µM range[11]

Mechanisms of Anticancer Activity

Doxorubicin

Doxorubicin exerts its anticancer effects through multiple mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby inhibiting the progression of the enzyme topoisomerase II, which is essential for DNA replication and repair. This leads to DNA strand breaks and subsequent cell death.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is known to generate free radicals, leading to oxidative stress that damages cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

  • Induction of Apoptosis: Doxorubicin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can lead to the release of cytochrome c from mitochondria and the activation of caspases.

  • Cell Cycle Arrest: Doxorubicin can cause cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from dividing.

Cinnabarinic Acid and Phenoxazinones

While less extensively studied than Doxorubicin, Cinnabarinic Acid and related phenoxazinones have been shown to induce cancer cell death through:

  • Induction of Apoptosis: Cinnabarinic acid has been reported to induce apoptosis in thymocytes through the generation of reactive oxygen species and caspase activation. Studies on other phenoxazinones have also demonstrated their ability to induce apoptosis in various cancer cell lines, often involving the regulation of Bcl-2 family proteins and caspase cascades.

  • Cell Cycle Arrest: Some phenoxazinone derivatives have been shown to induce cell cycle arrest, although the specific phase of arrest can vary depending on the compound and the cell line.

  • Lysosomal Dysfunction: Recent studies on novel benzo[a]phenoxazine derivatives have indicated that they can accumulate in lysosomes and induce lysosomal membrane permeabilization, leading to cell death.[14]

Signaling Pathways

The anticancer activities of both Doxorubicin and Cinnabarinic Acid involve the modulation of key cellular signaling pathways.

Doxorubicin-Induced Signaling Pathways

Doxorubicin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 Caspase3 Caspase-3 Activation p53->Caspase3 CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Mitochondria Mitochondrial Damage ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cinnabarinic_Acid_Signaling cluster_cytoplasm Cytoplasm Cinnabarinic_Acid Cinnabarinic Acid ROS ROS Generation Cinnabarinic_Acid->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2_down Bcl-2 Family (Bcl-2 down, Bax up) Mitochondria->Bcl2_down CytochromeC Cytochrome c Release Bcl2_down->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of Cinnabarinic Acid or Doxorubicin A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

References

A Comparative Guide to the Validation of HPLC Methods for Cinnabarin Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds in complex matrices is a critical aspect of research and quality control. Cinnabarin, a phenoxazine pigment produced by fungi of the Pycnoporus genus, has garnered interest for its potential therapeutic properties. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound, alongside alternative analytical techniques, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for this compound Quantification

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare the performance of a validated HPLC-UV method with potential alternative techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Thin-Layer Chromatography (TLC)-Densitometry.

ParameterHPLC-UVUPLC-MS/MSTLC-Densitometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation on a solid stationary phase, quantification by light absorption/fluorescence.
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on specific mass transitions of the analyte.Moderate, can be affected by co-eluting matrix components.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, capable of detecting pg/mL to fg/mL levels.Lower, typically in the µ g/spot to ng/spot range.
Linearity (Typical Range) Wide linear dynamic range.Wide linear dynamic range.Generally a narrower linear range compared to HPLC and LC-MS/MS.
Limit of Detection (LOD) ~0.002 µg/mL (for a similar compound)[1]Can be in the low pg/mg tissue range for Cinnabarinic acid[2]~5.0 ng/band (for a similar compound)[3]
Limit of Quantification (LOQ) ~0.011 µg/mL (for a similar compound)[1]Can be in the low pg/mg tissue range for Cinnabarinic acid[2]~15.3 ng/band (for a similar compound)[3]
Precision (%RSD) Typically < 5%Typically < 15%Typically < 10%
Accuracy (% Recovery) Typically 95-105%Typically 85-115%Typically 90-110%
Sample Throughput ModerateHighHigh (multiple samples per plate)
Cost ModerateHighLow
Instrumentation Complexity ModerateHighLow to moderate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the protocols for sample preparation and the validated HPLC-UV method for this compound quantification.

Sample Preparation from Fungal Cultures

This protocol is adapted for the extraction of this compound from fungal mycelia grown on a solid medium.

  • Harvesting: Carefully peel the cellulose hydrate membrane with the fungal mycelium from the solidified medium.

  • Scraping and Freezing: Scrape the mycelium off the membrane and transfer it to a glass vial. Immediately store the vial in a deep freezer at -80°C.[4]

  • Lyophilization: After at least 24 hours of freezing, subject the sample to freeze-drying.[4]

  • Grinding: Once dried, finely grind the individual samples using a mortar and pestle.[4]

  • Extraction:

    • Weigh an aliquot (2–8 mg) of the ground sample.[4]

    • Add 500 µL of dimethyl sulfoxide (DMSO).[4]

    • Perform ultrasonication for 5 minutes to facilitate extraction.[4]

    • Centrifuge the mixture at approximately 16,000 x g for 10 minutes.[4]

    • Filter the supernatant through cotton wool into a 2 mL volumetric flask.[4]

    • Repeat the extraction procedure twice more, collecting all supernatants in the same volumetric flask.[4]

    • Finally, bring the total volume to 2 mL with DMSO.[4]

  • Analysis: The resulting solution can be directly subjected to HPLC–DAD analysis.[4]

Validated HPLC-UV Method

This method is suitable for the quantification of this compound in extracts from complex matrices.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.

  • Chromatographic Conditions:

    • Column: Synergi Hydro-RP 80 Å, 150 × 4.60 mm, 4 µm.

    • Mobile Phase: A gradient of 0.1% v/v formic acid in water (A) and acetonitrile (B).

    • Gradient Program:

      • 0 min: 25% B

      • 11 min: 53.4% B

      • 12 min: 95% B

      • 14 min: 95% B

      • 15 min: 25% B

      • 17 min: 25% B

      • Followed by an 8-minute re-equilibration at 25% B.

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 450 nm.

Visualizations

Diagrams are provided to illustrate key processes involved in this compound analysis.

G cluster_0 Sample Preparation Workflow Fungal Culture Fungal Culture Harvest Mycelia Harvest Mycelia Fungal Culture->Harvest Mycelia 1 Freeze-Drying Freeze-Drying Harvest Mycelia->Freeze-Drying 2 Grinding Grinding Freeze-Drying->Grinding 3 Solvent Extraction (DMSO) Solvent Extraction (DMSO) Grinding->Solvent Extraction (DMSO) 4 Centrifugation & Filtration Centrifugation & Filtration Solvent Extraction (DMSO)->Centrifugation & Filtration 5 Final Extract Final Extract Centrifugation & Filtration->Final Extract 6

Caption: Experimental workflow for this compound extraction.

G cluster_1 Cinnabarinic Acid Biosynthesis Pathway 3-Hydroxyanthranilic Acid (Precursor) 3-Hydroxyanthranilic Acid (Precursor) Oxidative Dimerization Oxidative Dimerization 3-Hydroxyanthranilic Acid (Precursor)->Oxidative Dimerization Laccase (Enzyme) Laccase (Enzyme) Laccase (Enzyme)->Oxidative Dimerization Cinnabarinic Acid (Product) Cinnabarinic Acid (Product) Oxidative Dimerization->Cinnabarinic Acid (Product)

Caption: Biosynthesis of Cinnabarinic Acid.

References

A Comparative Analysis of the Biological Activities of Cinnabarin and Other Fungal Pigments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fungal pigments are a diverse group of secondary metabolites that have garnered significant interest for their wide array of biological activities. Among these, cinnabarin, a phenoxazinone pigment, has demonstrated notable potential. This guide provides an objective comparison of the biological activities of this compound with other major classes of fungal pigments, including melanins, carotenoids, and naphthoquinones. The information is supported by experimental data to aid in the evaluation of their therapeutic and biotechnological applications.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the quantitative data on the anticancer, antimicrobial, and antioxidant activities of this compound and other representative fungal pigments. It is important to note that direct comparisons of IC50 and MIC values should be interpreted with caution, as experimental conditions can vary between studies.

Table 1: Comparative Anticancer Activity (IC50 values in µg/mL)

Fungal Pigment ClassPigment ExampleCancer Cell LineIC50 (µg/mL)Reference
Phenoxazinone This compoundNot SpecifiedAntitumor activity reported[1]
Polyketide (Naphthoquinone) BikaverinLymphoma, Carcinoma, SarcomaActivity ReportedNot Specified
Polyketide (Naphthoquinone) 2,3-dibromo-1,4-naphthoquinoneMRC-5 (toxicity)4.88[2]
Polyketide (Azaphilone) MonascinNot SpecifiedAnticancer properties reportedNot Specified
Melanin Curvularia soli MelaninHCT116 (Colon)108.9[3]
Melanin Curvularia soli MelaninHEPG2 (Liver)43.83[3]
Melanin Curvularia soli MelaninMCF7 (Breast)81.99[3]
Carotenoid RhodopinHEp-2 (Larynx)208[4]

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

Fungal Pigment ClassPigment ExampleTarget OrganismMIC (µg/mL)Reference
Phenoxazinone This compoundBacillus cereus62.5[5]
Phenoxazinone This compoundLeuconostoc plantarum62.5[5]
Phenoxazinone This compoundStaphylococcus aureus128-256[6]
Phenoxazinone This compoundEscherichia coli128-256[6]
Phenoxazinone Cinnabarinic AcidBacillus subtilis400[7]
Phenoxazinone Cinnabarinic AcidBacillus cereus400[7]
Phenoxazinone Cinnabarinic AcidEscherichia coli300[7]
Polyketide (Naphthoquinone) Lawsone methyl etherCandida albicans3.9-23.4[8][9]
Polyketide (Naphthoquinone) Lawsone methyl etherDermatophyte fungi3.9-23.4[8][9]
Melanin Human MelaninCandida spp.0.09-50 (MIC50 = 6.25)[10]
Melanin Cryptococcus neoformans MelaninCryptococcus neoformans125 - >500[11]
Carotenoid Rhodotorula glutinis extractBacillus cereusLowest sensitivity[12][13]
Carotenoid Rhodotorula glutinis extractSalmonella enteritidisHighest sensitivity[12][13]

Table 3: Comparative Antioxidant Activity

Fungal Pigment ClassPigment Example/SourceAssayAntioxidant CapacityReference
Phenoxazinone This compoundDPPHWeak activity (IC50: 3080-7370 µg/mL)[6]
Melanin Curvularia soli MelaninDPPHIC50: 18.03 µg/mL[3]
Carotenoid AstaxanthinGeneral550 times more than vitamin E[14]
Carotenoid VariousORAC, TEACHigh antioxidant capacity reported[4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of these pigments is crucial for drug development.

This compound and Phenoxazinones

This compound and its related compound, cinnabarinic acid, have been shown to exert their effects through the modulation of specific signaling pathways. Cinnabarinic acid protects against alcohol-induced apoptosis by activating the ERK1/2 signaling pathway , a key component of the MAPK signaling cascade.[8] This activation is dependent on the aryl hydrocarbon receptor (AhR) and the subsequent expression of stanniocalcin 2 (STC2).[8]

Furthermore, studies on cinnabar (mercuric sulfide), from which the pigment derives its name, suggest an induction of apoptosis through a death receptor-mediated pathway .[9] This involves the upregulation of Fas ligand (FasL), Fas, TNF-α, and TRAIL.[9]

cluster_extrinsic Extrinsic Apoptosis Pathway This compound This compound FasL FasL This compound->FasL Fas Fas This compound->Fas TNFa TNF-α This compound->TNFa TRAIL TRAIL This compound->TRAIL DeathReceptors Death Receptors FasL->DeathReceptors Fas->DeathReceptors TNFa->DeathReceptors TRAIL->DeathReceptors Apoptosis Apoptosis DeathReceptors->Apoptosis

This compound-induced extrinsic apoptosis pathway.

cluster_erk ERK1/2 Signaling Pathway CinnabarinicAcid Cinnabarinic Acid AhR AhR CinnabarinicAcid->AhR STC2 STC2 AhR->STC2 ERK12 p-ERK1/2 STC2->ERK12 AntiApoptosis Anti-Apoptosis ERK12->AntiApoptosis

Cinnabarinic acid-mediated anti-apoptotic pathway.
Other Fungal Pigments

  • Naphthoquinones : These pigments often exert their antifungal and anticancer effects by generating reactive oxygen species (ROS), leading to oxidative stress and disruption of mitochondrial function. Some naphthoquinones can also interfere with the fungal cell wall and membrane permeability.

  • Melanins : Fungal melanins contribute to virulence by protecting the fungus from host immune responses. They can interfere with phagocytosis and the action of antimicrobial peptides.[5] Their antimicrobial mechanism can involve disrupting the plasma membrane of target organisms.

  • Carotenoids : The primary mechanism of action for carotenoids is their potent antioxidant activity, scavenging free radicals and protecting cells from oxidative damage.[14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

A Seed cells in 96-well plate B Treat cells with fungal pigment A->B C Add MTT solution B->C D Incubate for formazan crystal formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the fungal pigment and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds. The method is based on the scavenging of the stable DPPH free radical by an antioxidant, which is observed as a change in color from purple to yellow.

Workflow:

A Prepare pigment solutions of varying concentrations B Mix pigment solution with DPPH solution A->B C Incubate in the dark B->C D Measure absorbance at 517 nm C->D E Calculate scavenging activity and IC50 D->E

DPPH assay experimental workflow.

Protocol:

  • Sample Preparation: Prepare a stock solution of the fungal pigment in a suitable solvent (e.g., methanol or ethanol) and make serial dilutions.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each pigment dilution to a solution of DPPH in the same solvent. A typical final concentration of DPPH is 100 µM.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Conclusion

This compound exhibits a range of biological activities, including antimicrobial and potential anticancer effects. When compared to other fungal pigments, its potency varies depending on the specific activity and the pigment it is compared against. While its antioxidant activity appears to be weaker than that of melanins and carotenoids, its antimicrobial and cytotoxic properties warrant further investigation. The elucidation of its mechanism of action, particularly its role in modulating the ERK1/2 signaling pathway, provides a promising avenue for future research and development of novel therapeutic agents. This guide serves as a foundational resource for researchers to compare and contrast the biological potential of this compound within the broader landscape of bioactive fungal pigments.

References

Navigating Cinnabarin Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Cinnabarin, a bioactive phenoxazinone pigment produced by fungi of the Pycnoporus genus, is critical for harnessing its therapeutic potential. This guide provides a comprehensive cross-validation of common analytical techniques used for this compound quantification, offering a comparative analysis of their performance based on available experimental data. Detailed methodologies and visual workflows are presented to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for this compound quantification hinges on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry are the most frequently employed techniques. A summary of their key quantitative parameters is presented in Table 1.

MethodLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Limitations
HPLC-DAD/UV 5–200 ng/mL (for similar compounds)[1]1.1 ng/mL (for Cinnarizine)[1]5 ng/mL (for Cinnarizine)[1]>95%[1]<2%[1]Robust, widely available, good for routine analysis.Lower sensitivity compared to MS, potential for matrix interference.
LC-MS/MS Clinically relevant ranges[2]0.001 - 0.005 µg/mg[3]0.1 - 0.35 µg/mg[3]Within 15% of nominal values[2]Typically <15%High sensitivity and selectivity, suitable for complex matrices.[4]Higher cost, requires specialized expertise.
UV-Vis Spectrophotometry Dependent on calibration curveMethod-dependentMethod-dependentMethod-dependentMethod-dependentSimple, rapid, cost-effective for screening.[5]Low specificity, susceptible to interference from other absorbing compounds.[5]
Electrochemical Methods 0–150 ppm (for Histamine)[6]20.9 ppm (for Histamine)[6]Not specifiedNot specifiedNot specifiedHigh sensitivity, potential for portability and on-site analysis.[7]Susceptible to electrode fouling, may require significant method development.

Table 1: Comparison of Quantitative Parameters for this compound Quantification Methods. Data for similar compounds or general performance characteristics are included where specific data for this compound was not available.

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a robust and widely used technique for the quantification of this compound.

1. Sample Preparation and Extraction:

  • Fungal mycelia are freeze-dried and ground into a fine powder.[8]

  • A known mass of the powdered sample (e.g., 2–8 mg) is extracted with a suitable solvent such as dimethyl sulfoxide (DMSO).[9]

  • The extraction is typically facilitated by ultrasonication for approximately 5 minutes, followed by centrifugation to pellet solid debris.[9]

  • The supernatant is carefully collected, and the extraction process is repeated multiple times to ensure complete recovery of this compound.[9]

  • The collected supernatants are pooled and brought to a final volume in a volumetric flask.[9]

  • The final extract is filtered through a 0.45 µm filter prior to injection into the HPLC system.[10]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][10]

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 0.02% formic acid) and an organic solvent (e.g., acetonitrile).[10]

  • Flow Rate: A typical flow rate is 1 mL/min.[1][10]

  • Detection: this compound has characteristic UV-Vis absorption maxima at approximately 235, 433, and 451 nm, which can be used for detection and quantification.[11] The peak area is integrated for quantification.[9]

  • Calibration: A calibration curve is constructed by injecting known concentrations of a purified this compound standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice.[4]

1. Sample Preparation:

  • Sample preparation protocols are similar to those for HPLC-DAD, often involving protein precipitation or liquid-liquid extraction for biological samples.[1][12]

2. LC-MS/MS Conditions:

  • Chromatography: The liquid chromatography conditions are similar to those used for HPLC-DAD to achieve separation of this compound from other components.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.[3]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated with known concentrations of the analyte and internal standard.

UV-Vis Spectrophotometry

This technique offers a simpler and more rapid approach, suitable for preliminary screening or for the analysis of relatively pure samples.

1. Sample Preparation:

  • This compound is extracted from the source material using a suitable solvent in which it is soluble and that does not interfere with the absorbance measurement.

  • The extract is clarified by centrifugation or filtration.

2. Measurement:

  • The absorbance of the this compound extract is measured at its maximum absorption wavelength (λmax), which is around 430-450 nm.[8][11]

  • A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known this compound concentrations.

  • The concentration of this compound in the sample is determined by interpolating its absorbance value on the calibration curve, following the Beer-Lambert law.[13]

Visualizing the Workflow and Method Relationships

To better understand the experimental processes and the relationships between the different quantification methods, the following diagrams are provided.

G Figure 1: General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Biological Sample (e.g., Fungal Mycelia) Extraction Extraction (e.g., DMSO, Ultrasonication) Sample->Extraction Purification Purification / Filtration Extraction->Purification HPLC HPLC Separation Purification->HPLC Inject UV_Vis_Spec UV-Vis Spectrophotometry Purification->UV_Vis_Spec Measure Absorbance LC_MS LC-MS/MS Analysis Purification->LC_MS Inject Quantification Quantification (Calibration Curve) HPLC->Quantification UV_Vis_Spec->Quantification LC_MS->Quantification

Caption: General experimental workflow for this compound quantification.

G Figure 2: Relationship of this compound Quantification Methods This compound This compound Quantification HPLC HPLC-based Methods This compound->HPLC Spectrophotometry UV-Vis Spectrophotometry This compound->Spectrophotometry LC_MS LC-MS/MS This compound->LC_MS Electrochemical Electrochemical Methods This compound->Electrochemical HPLC->LC_MS Higher Specificity & Sensitivity Spectrophotometry->HPLC Higher Specificity

Caption: Logical relationships between this compound quantification methods.

References

Cinnabarin's Antibacterial Efficacy: A Comparative Analysis Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available experimental data indicates that Cinnabarin, a phenoxazinone pigment produced by fungi of the Pycnoporus genus, demonstrates a notably higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria. This difference in susceptibility is primarily attributed to the structural variations in the cell walls of these two bacterial groups.

This compound, and its closely related active form, cinnabarinic acid, has been the subject of multiple studies to evaluate its antimicrobial properties. Research consistently shows lower Minimum Inhibitory Concentration (MIC) values for a range of Gram-positive bacteria, indicating that a smaller amount of the compound is required to inhibit their growth. In contrast, Gram-negative bacteria often exhibit higher MIC values, suggesting a greater resistance to this compound's effects.[1][2][3]

Quantitative Analysis of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive and Gram-negative bacterial species as reported in scientific literature. Lower MIC values are indicative of higher antibacterial efficacy.

Bacterial SpeciesGram TypeMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
Bacillus cereusGram-positive0.0625[2]
Leuconostoc plantarumGram-positive0.0625[2]
Staphylococcus aureusGram-positiveData suggests activity, specific MIC not consistently reported[1][2]
Listeria monocytogenesGram-positiveData suggests activity, specific MIC not consistently reported[1]
Streptococcus spp.Gram-positiveMaximal inhibitory effect observed[3]
Escherichia coliGram-negativeData suggests activity, specific MIC not consistently reported[1][2]
Klebsiella pneumoniaeGram-negative>4.0[2]
Pseudomonas aeruginosaGram-negativeData suggests activity, specific MIC not consistently reported[1][2]
Salmonella typhiGram-negativeData suggests activity, specific MIC not consistently reported[1][2]
Xanthomonas campestrisGram-negativeInhibition observed, specific MIC not reported[1]

Mechanism of Differential Efficacy

The disparity in this compound's effectiveness can be largely explained by the fundamental differences in the cell envelope structure between Gram-positive and Gram-negative bacteria. Gram-positive bacteria possess a thick, exposed peptidoglycan cell wall which is more permeable to antimicrobial compounds like this compound.[4] Conversely, Gram-negative bacteria have a more complex cell envelope, featuring a thin peptidoglycan layer situated between an inner cytoplasmic membrane and a protective outer membrane.[5] This outer membrane acts as a formidable barrier, restricting the entry of many antibacterial agents, including this compound.[4]

cluster_gram_positive Gram-Positive Bacterium cluster_this compound cluster_gram_negative Gram-Negative Bacterium Thick Peptidoglycan Layer Thick Peptidoglycan Layer Cytoplasmic Membrane_gp Cytoplasmic Membrane_gp This compound This compound This compound->Thick Peptidoglycan Layer Effective Penetration Outer Membrane Outer Membrane This compound->Outer Membrane Limited Penetration Thin Peptidoglycan Layer Thin Peptidoglycan Layer Cytoplasmic Membrane_gn Cytoplasmic Membrane_gn cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized bacterial inoculum C Inoculate microtiter plate wells with bacteria A->C B Prepare serial dilutions of this compound in microtiter plate B->C D Incubate plate at optimal growth conditions C->D E Visually assess bacterial growth inhibition D->E F Determine the lowest concentration with no growth (MIC) E->F

References

A Head-to-Head Comparison of Extraction Methods for Cinnabarin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the potent bioactive properties of Cinnabarin, a phenoxazinone pigment primarily sourced from fungi of the Pycnoporus genus, selecting an optimal extraction method is a critical first step. This guide provides a head-to-head comparison of various extraction techniques, supported by available experimental data, to inform the selection of the most efficient and suitable method for laboratory and industrial applications.

Performance Comparison of this compound Extraction Methods

Extraction MethodRaw MaterialSolventExtraction TimeTemperatureThis compound YieldSource
Ultrasonication-Assisted Extraction (UAE) Pycnoporus cinnabarinus (fruiting bodies)Dichloromethane3 x 10 min40°C0.93% (w/w) [1]
Acetone3 x 10 min40°C0.75% (w/w)[1]
Petroleum Ether3 x 10 min40°C0.68% (w/w)[1]
Microwave-Assisted Extraction (MAE) Pycnoporus sanguineusWater5 minNot specifiedData not in yield %; resulted in a reddish-orange extract[2]
Conventional Solvent Extraction (Maceration) Pycnoporus sanguineus (mycelial mass)Ethyl AcetateNot specifiedRoom TemperatureYield not quantitatively reported, but sufficient for antimicrobial testing[3]
Soxhlet Extraction Not specifically reported for this compoundNot specifiedTypically 6-24 hoursSolvent Boiling PointNo quantitative data available for this compoundGeneral Method

Note: The yields reported for UAE are for the crude extract. The yield for MAE is qualitative, focusing on the color obtained. For conventional solvent extraction, the yield was not quantified in the available literature but was effective for subsequent bioassays. No specific quantitative data for Soxhlet extraction of this compound could be found in the reviewed literature.

Detailed Experimental Protocols

Ultrasonication-Assisted Extraction (UAE) of this compound from Pycnoporus cinnabarinus

This method utilizes ultrasonic waves to disrupt the fungal cell walls and enhance solvent penetration, leading to efficient extraction.

Materials:

  • Dried and ground fruiting bodies of Pycnoporus cinnabarinus

  • Solvents: Dichloromethane, Acetone, or Petroleum Ether

  • Ultrasonic bath

  • Filtration apparatus (e.g., vacuum filtration with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the ground fungal biomaterial.

  • Suspend the powder in the chosen solvent (e.g., a solid-to-solvent ratio of 1:20 w/v).

  • Place the suspension in an ultrasonic bath and sonicate for 10 minutes.

  • Separate the extract from the solid residue by vacuum filtration.

  • Repeat the extraction process on the residue two more times with fresh solvent.

  • Combine the filtrates from the three extraction cycles.

  • Remove the solvent from the combined extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude this compound extract.[1]

Microwave-Assisted Extraction (MAE) of Pigments from Pycnoporus sanguineus

MAE employs microwave energy to rapidly heat the solvent and fungal matrix, accelerating the extraction process.

Materials:

  • Dried and powdered Pycnoporus sanguineus

  • Distilled water

  • Microwave extraction system

  • Filtration apparatus

Procedure:

  • Mix the powdered fungal material with distilled water in a microwave-safe extraction vessel.

  • Place the vessel in the microwave extraction system.

  • Apply microwave irradiation at a set power (e.g., 300-600 W) for a short duration (e.g., 5 minutes).[2]

  • After extraction, allow the mixture to cool.

  • Filter the mixture to separate the aqueous extract containing the pigments from the solid residue.

Conventional Solvent Extraction (Maceration) of this compound

This traditional method involves soaking the fungal material in a solvent to leach out the target compounds.

Materials:

  • Mycelial mass of Pycnoporus sanguineus

  • Ethyl acetate

  • Blender or homogenizer

  • Filtration apparatus

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Harvest the mycelial mass from the culture broth by filtration.

  • Homogenize the mycelial mass in a blender with ethyl acetate.

  • Filter the homogenate to separate the ethyl acetate extract.

  • The solvent is then evaporated from the extract, often under vacuum, to yield the crude this compound.[3]

This compound's Role in Apoptosis: A Signaling Pathway

This compound and its close analog, cinnabarinic acid, have demonstrated pro-apoptotic activity in various studies, making them promising candidates for anticancer research. The MAPK/ERK1/2 signaling pathway has been identified as a critical molecular pathway involved in the anti-apoptotic and protective effects of cinnabarinic acid.[4][5][6] The following diagram illustrates a plausible signaling cascade based on current research.

Cinnabarin_Apoptosis_Pathway cluster_extracellular cluster_cell Cell This compound This compound / Cinnabarinic Acid AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR Activates STC2 Stanniocalcin 2 (STC2) (Upregulation) AhR->STC2 Induces expression MAPK_Pathway MAPK Signaling Pathway STC2->MAPK_Pathway Activates ERK12 ERK1/2 (Phosphorylation) MAPK_Pathway->ERK12 Leads to Apoptosis Apoptosis (Inhibition) ERK12->Apoptosis Mediates protection against

This compound-mediated anti-apoptotic signaling pathway.

This diagram illustrates that this compound or cinnabarinic acid can activate the Aryl Hydrocarbon Receptor (AhR), leading to the upregulation of Stanniocalcin 2 (STC2).[5] The increased STC2 then activates the MAPK signaling pathway, resulting in the phosphorylation of ERK1/2.[4][6] This cascade ultimately mediates a protective effect against apoptosis.[4][5][6] Understanding this pathway is crucial for developing therapeutic strategies that leverage this compound's bioactivity.

References

Safety Operating Guide

Proper Disposal of Cinnabarin and Related Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The correct disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the proper disposal of "Cinnabarin," a term that can refer to two distinct substances with significantly different hazard profiles and disposal requirements: Cinnabarinic Acid and Cinnabar (Mercuric Sulfide). Adherence to these guidelines is essential for regulatory compliance and the safety of all laboratory personnel.

Section 1: Disposal of Cinnabarinic Acid

Cinnabarinic acid, based on available safety data, is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, it may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin, and its toxicological properties have not been thoroughly investigated.[1] Therefore, prudent handling and disposal are still necessary.

Step-by-Step Disposal Procedure for Cinnabarinic Acid:
  • Waste Identification: Clearly label the waste container as "Cinnabarinic Acid."

  • Containerization: Keep the waste in its original, tightly closed container.[2] Do not mix with other chemical waste.[2]

  • Spill Management: In case of a spill, avoid raising dust.[1] Wear appropriate personal protective equipment (PPE), including a NIOSH-approved respirator, safety goggles, and chemical-resistant gloves.[1] Contain the spill and transfer the material to a designated chemical waste container for disposal.[1]

  • Final Disposal: Dispose of the waste material in accordance with all applicable national and local regulations.[2] This typically involves arranging for pickup by a licensed chemical waste disposal service.

Section 2: Disposal of Cinnabar (Mercuric Sulfide)

Cinnabar, or mercuric sulfide (HgS), is the primary ore of mercury and is considered a hazardous waste due to its mercury content.[3] Improper disposal can lead to significant environmental contamination and health risks. All mercury-containing waste is regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5]

Step-by-Step Disposal Procedure for Cinnabar (Mercuric Sulfide):
  • Waste Identification and Segregation:

    • Label all containers with "Hazardous Waste: Mercuric Sulfide."

    • Segregate mercury-containing waste from all other waste streams.

  • Containerization:

    • Use sturdy, leak-proof containers that can be tightly sealed. For added safety, place the primary container inside a larger, shatterproof secondary container.[6]

    • Clearly label the container with the contents and the hazard warning.[7]

  • Storage:

    • Store in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the container away from heat and sources of ignition.[8]

  • Spill Cleanup and Decontamination:

    • NEVER use a vacuum cleaner or broom to clean up a mercury spill, as this will disperse the mercury vapor into the air.[5]

    • For small spills: Use a mercury spill kit. These kits typically contain mercury-absorbing powder (such as sulfur powder) that amalgamates with the mercury to form a more stable compound.[5][9] This resulting mercuric sulfide is less volatile and can be collected more safely.[9]

    • Collect all contaminated materials (gloves, sponges, etc.) and the amalgamated mercury sulfide and place them in a labeled hazardous waste container.[5][9]

    • Small amounts of mercury residue on glassware can be removed with dilute nitric acid. This acid waste must then be collected and disposed of as mercury-contaminated hazardous waste.[10]

  • Final Disposal:

    • Arrange for a licensed hazardous waste disposal contractor to collect and dispose of the mercuric sulfide waste.[11] Chemical waste generators are responsible for ensuring the waste is managed in accordance with all local, regional, and national hazardous waste regulations.[3]

    • Some specialized recyclers may accept mercury waste for reclamation.[12]

Quantitative Data Summary

Chemical NameGHS Hazard ClassificationPrimary Disposal RouteSpill Cleanup Procedure
Cinnabarinic Acid Not Classified[1]Licensed Chemical Waste DisposalContain spill, avoid dust, collect in a labeled container.[1]
Cinnabar (Mercuric Sulfide) Acute Toxicity (Oral), Skin Sensitization[8]Licensed Hazardous Waste Disposal[11]Use mercury spill kit with sulfur powder to amalgamate.[5][9]

Cinnabar (Mercuric Sulfide) Disposal Workflow

Cinnabar_Disposal_Workflow Cinnabar (Mercuric Sulfide) Disposal Workflow start Start: Cinnabar Waste Generated identify Identify as Hazardous Waste (Mercury-Containing) start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Place in Labeled, Sealed, Leak-Proof Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store spill_check Spill Occurred? store->spill_check spill_cleanup Follow Spill Cleanup Protocol: - Evacuate Area - Use Mercury Spill Kit (Sulfur) - Collect Contaminated Debris spill_check->spill_cleanup Yes disposal_pickup Arrange for Pickup by Licensed Hazardous Waste Contractor spill_check->disposal_pickup No spill_cleanup->store end End: Proper Disposal disposal_pickup->end

Caption: Workflow for the safe disposal of Cinnabar (Mercuric Sulfide).

References

Essential Safety and Handling Protocols for Cinnabarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling Cinnabarinic Acid in a laboratory setting. It is imperative for all researchers, scientists, and drug development professionals to adhere to these protocols to ensure personal safety and proper disposal of materials.

Important Note: This document pertains to Cinnabarinic Acid . It should not be confused with Cinnabar, which is a toxic mercury sulfide mineral.

While Cinnabarinic Acid is not classified as hazardous under the Globally Harmonized System (GHS), it may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[1] It may also be harmful if inhaled, ingested, or absorbed through the skin.[1] The toxicological properties of Cinnabarinic Acid have not been fully investigated.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Cinnabarinic Acid.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or other suitable material to prevent skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust or splashes.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder to avoid inhalation of dust particles.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1]
Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting unless directed by medical personnel. Seek medical attention.[1]

Operational and Disposal Plans

Adherence to standardized operational and disposal procedures minimizes the risk of contamination and ensures a safe laboratory environment.

Handling and Experimental Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Engineering Controls : Use a chemical fume hood or other local exhaust ventilation to control airborne levels of the substance.

  • Weighing and Transfer : Conduct all weighing and transfer of Cinnabarinic Acid powder within a ventilated enclosure to minimize dust generation.

  • Solution Preparation : When dissolving the powder, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin.

Disposal Plan
  • Waste Collection : Collect all Cinnabarinic Acid waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • Container Management : Keep the waste container tightly closed and store it in a designated, secure area away from incompatible materials.

  • Disposal Method : Dispose of the chemical waste through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.

Visual Guides

The following diagrams illustrate key safety workflows for handling Cinnabarinic Acid.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow for Cinnabarinic Acid cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) A Task Involves Handling Cinnabarinic Acid Powder? B Wear Lab Coat and Safety Glasses A->B Always D Use NIOSH-Approved Respirator A->D Yes C Wear Chemical-Resistant Gloves (Nitrile) B->C Always

Diagram 1: PPE Selection Workflow for Cinnabarinic Acid

Cinnabarin_Handling_Disposal_Workflow Diagram 2: Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep Ensure access to eyewash and safety shower Vent Work in a chemical fume hood Prep->Vent Weigh Weigh powder in ventilated enclosure Vent->Weigh Dissolve Dissolve powder carefully Weigh->Dissolve Wash Wash hands and exposed skin Dissolve->Wash Waste Collect waste in a labeled container Wash->Waste Dispose Dispose of waste via approved vendor Waste->Dispose

Diagram 2: Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnabarin
Reactant of Route 2
Cinnabarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.